Product packaging for 1,4,2,3-Dioxadiazine(Cat. No.:CAS No. 37621-25-3)

1,4,2,3-Dioxadiazine

Cat. No.: B15473499
CAS No.: 37621-25-3
M. Wt: 86.05 g/mol
InChI Key: IEBPUAHIRXTGIP-UHFFFAOYSA-N
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Description

1,4,2,3-Dioxadiazine is a heterocyclic compound with the molecular formula C2H2N2O2 . As a member of the oxadiazole family, it shares structural features with isomers that are of significant interest in medicinal and materials chemistry. Other oxadiazole isomers are extensively researched for their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties, often acting through mechanisms such as enzyme inhibition or interaction with nucleic acids . The synthesis of novel oxadiazole derivatives is a vibrant area of study, with modern approaches utilizing catalysts like PTSA-ZnCl2, microwave irradiation, and transition-metal catalysis to improve efficiency and yields . While the specific applications of this compound itself are still being explored, its core structure presents a valuable scaffold for the development of new pharmacologically active agents and functional materials. Researchers may employ this compound as a key intermediate to build more complex molecular architectures or to investigate its intrinsic chemical and biological properties. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2O2 B15473499 1,4,2,3-Dioxadiazine CAS No. 37621-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37621-25-3

Molecular Formula

C2H2N2O2

Molecular Weight

86.05 g/mol

IUPAC Name

1,4,2,3-dioxadiazine

InChI

InChI=1S/C2H2N2O2/c1-2-6-4-3-5-1/h1-2H

InChI Key

IEBPUAHIRXTGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CON=NO1

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Properties of 1,4,2,3-Dioxadiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 1,4,2,3-dioxadiazine. Due to a scarcity of experimental data for the parent compound, this document primarily presents theoretically predicted spectroscopic data obtained through computational chemistry methods. This information is supplemented with experimental data from related dioxadiazine isomers and other N,O-heterocyclic compounds to offer a comparative context. Detailed hypothetical experimental protocols for the synthesis and spectroscopic characterization of this compound are provided to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of novel heterocyclic compounds in fields such as medicinal chemistry and materials science.

Introduction

Heterocyclic compounds containing nitrogen and oxygen atoms are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The this compound ring system, a six-membered heterocycle with two adjacent oxygen atoms and two non-adjacent nitrogen atoms, represents a novel scaffold with potential for unique chemical and biological properties. However, a thorough understanding of its fundamental characteristics, including its spectroscopic signature, is essential for its exploration and application. This guide aims to fill the current knowledge gap by providing a detailed, albeit largely theoretical, analysis of the spectroscopic properties of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These values are derived from computational chemistry studies employing Density Functional Theory (DFT), a common and reliable method for predicting the spectroscopic properties of organic molecules. It is crucial to note that these are theoretical predictions and await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3/C67.8 - 8.2145 - 150
C55.0 - 5.585 - 90

Note: The chemical shift ranges are estimations based on DFT calculations and can vary depending on the specific computational method and solvent system used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the following table.

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H stretch3050 - 3150Medium
C=N stretch1620 - 1680Strong
N-O stretch1200 - 1300Strong
O-O stretch850 - 950Medium
Ring deformation700 - 800Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. The predicted UV-Vis absorption maxima for this compound are presented below.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
n → π280 - 320Low
π → π220 - 250High
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted key fragments for this compound under electron ionization (EI) are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed FragmentRelative Abundance
86[M]⁺ (Molecular Ion)High
70[M - O]⁺Medium
56[M - 2O]⁺Medium
42[C₂H₂N]⁺High
30[NO]⁺High

Experimental Protocols

This section outlines a plausible synthetic route for this compound and the standard experimental protocols for its spectroscopic characterization. These are generalized procedures and may require optimization.

Proposed Synthesis of this compound

A potential synthetic pathway to the this compound ring system could involve the cycloaddition of a dinitrosoalkene with an appropriate dienophile.

Synthesis_Workflow A Dinitrosoalkene C [4+2] Cycloaddition A->C B Dienophile B->C D This compound C->D Reaction Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR UV_Vis UV_Vis Purification->UV_Vis MS MS Purification->MS

The Thermal Decomposition of 1,4,2,3-Dioxadiazine Compounds: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: An exhaustive review of scientific literature reveals a significant gap in the experimental and computational data concerning the thermal decomposition of 1,4,2,3-dioxadiazine compounds. This technical guide, therefore, pivots from a retrospective summary to a prospective framework. It is designed for researchers, scientists, and drug development professionals to navigate the predicted thermal behavior of this novel heterocyclic system and to provide a comprehensive roadmap for its empirical investigation.

Introduction to this compound Compounds

The this compound ring is a six-membered heterocycle containing two oxygen and two nitrogen atoms in a 1,4,2,3-arrangement. The parent compound has the molecular formula C₂H₂N₂O₂. While the synthesis and application of many heterocyclic compounds are well-documented, the this compound core remains a frontier in heterocyclic chemistry. Its unique arrangement of heteroatoms suggests potential for novel reactivity and applications, particularly in energetic materials and as a precursor to reactive intermediates. However, this same unique structure, with its peroxide-like O-O bond and adjacent nitrogen atoms, also implies inherent instability, making the study of its thermal decomposition paramount for safe handling and future application development.

Predicted Thermal Decomposition Pathways

In the absence of direct experimental evidence, the thermal decomposition pathways of the this compound ring can be predicted based on fundamental principles of physical organic chemistry and analogies to related heterocyclic systems. The most probable initial steps in the thermolysis of the this compound ring are expected to be the homolytic cleavage of the weakest bonds.

Key Predicted Fragmentation Pathways:

  • O-O Bond Homolysis: The peroxide-like O-O bond is anticipated to be the weakest linkage in the ring, and its homolytic cleavage would generate a diradical intermediate. This initial step is common in the decomposition of cyclic peroxides.

  • N-O Bond Cleavage: The N-O bonds are also likely points of initial fragmentation, leading to the formation of nitrogen-centered and oxygen-centered radicals.

  • Concerted Cycloreversion: A concerted retro-Diels-Alder type reaction could lead to the extrusion of stable small molecules such as dinitrogen (N₂) and formaldehyde (CH₂O), or other fragments depending on the substitution pattern of the ring.

A logical workflow for the predicted decomposition is visualized below.

Predicted_Decomposition_Pathway Predicted Thermal Decomposition of this compound Dioxadiazine This compound Initial_Cleavage Initial Bond Cleavage (Heat) Dioxadiazine->Initial_Cleavage Diradical Diradical Intermediate Initial_Cleavage->Diradical O-O or N-O Homolysis Fragments Primary Fragments Initial_Cleavage->Fragments Concerted Cycloreversion Diradical->Fragments Secondary_Decomposition Secondary Decomposition Fragments->Secondary_Decomposition Final_Products Stable Final Products Secondary_Decomposition->Final_Products

Caption: A logical workflow for the predicted thermal decomposition of the this compound ring system.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition of this compound compounds, a suite of standard analytical techniques should be employed. The following protocols are based on methodologies used for the thermal analysis of other energetic and heterocyclic compounds.

Synthesis of this compound Derivatives

As the synthesis of 1,4,2,3-dioxadiazines is not well-established, initial efforts would need to focus on developing a reliable synthetic route. A plausible approach could involve the cyclization of a precursor containing the pre-formed O-N-N-O linkage or the reaction of a dielectrophile with a dinucleophile containing the requisite heteroatoms. All synthetic steps should be conducted with extreme caution due to the potential explosive nature of the target compounds.

Thermal Analysis Techniques

A comprehensive thermal analysis would involve the following techniques to gather quantitative data on the decomposition process.

TechniqueParameter MeasuredInformation Gained
Differential Scanning Calorimetry (DSC) Heat flow as a function of temperatureDecomposition onset temperature (Tonset), peak decomposition temperature (Tpeak), enthalpy of decomposition (ΔHd)
Thermogravimetric Analysis (TGA) Mass change as a function of temperatureDecomposition temperature range, mass loss percentage, information on the number of decomposition steps
TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) Mass change and infrared spectra of evolved gasesIdentification of gaseous decomposition products
TGA coupled with Mass Spectrometry (TGA-MS) Mass change and mass-to-charge ratio of evolved gasesIdentification and quantification of gaseous decomposition products
Accelerating Rate Calorimetry (ARC) Time, temperature, and pressure data for an exothermic reaction"Time-to-maximum rate," self-heating rates, and pressure generation data for assessing thermal hazards

An experimental workflow for the thermal analysis is proposed in the following diagram.

Experimental_Workflow Experimental Workflow for Thermal Analysis Synthesis Synthesis of This compound Derivative Purification Purification and Characterization (NMR, IR, MS, EA) Synthesis->Purification DSC DSC Analysis Purification->DSC TGA TGA Analysis Purification->TGA TGA_FTIR_MS TGA-FTIR/MS Analysis Purification->TGA_FTIR_MS ARC ARC Analysis Purification->ARC Data_Analysis Kinetic and Thermodynamic Data Analysis DSC->Data_Analysis TGA->Data_Analysis Decomposition_Pathway Elucidation of Decomposition Pathway TGA_FTIR_MS->Decomposition_Pathway Hazard_Assessment Thermal Hazard Assessment ARC->Hazard_Assessment Data_Analysis->Decomposition_Pathway Computational_Workflow Computational Workflow for Decomposition Studies Structure Define Structure of This compound Derivative PES_Scan Potential Energy Surface Scan Structure->PES_Scan TS_Search Transition State Search PES_Scan->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculations TS_Search->IRC Energy_Calc High-Level Single Point Energy Calculations IRC->Energy_Calc Kinetics Kinetic Analysis (TST) Energy_Calc->Kinetics Mechanism Propose Decomposition Mechanism Kinetics->Mechanism

Computational Analysis of the 1,4,2,3-Dioxadiazine Ring System: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct computational or experimental studies on the 1,4,2,3-dioxadiazine ring system are exceptionally scarce in publicly available scientific literature. This guide, therefore, provides a methodological framework based on computational studies of analogous heterocyclic systems, particularly the isomeric 1,4,2,5-dioxadiazine and other related energetic materials. The protocols and data presented herein are representative of the approaches that would be employed for the computational investigation of the this compound core.

Introduction to the this compound Ring System

The this compound is a heterocyclic organic compound with the molecular formula C₂H₂N₂O₂.[1] It is an isomer of the more extensively studied 1,4,2,5-dioxadiazine. Heterocyclic compounds containing nitrogen and oxygen are of significant interest in medicinal chemistry and materials science, particularly as high-energy density materials. Computational chemistry provides a powerful tool to investigate the structural, electronic, and energetic properties of such novel ring systems, offering insights into their stability, reactivity, and potential applications prior to and in conjunction with experimental synthesis and characterization.

This whitepaper outlines the standard computational methodologies for the theoretical investigation of the this compound ring system. It details the common quantum chemical calculations, data analysis techniques, and visualization methods used to characterize such molecules.

Core Computational Methodologies

The computational investigation of a novel heterocyclic system like this compound typically involves a multi-step process to determine its properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial step in the computational study of a molecule is to find its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through geometry optimization calculations. Following optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Typical Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is a widely used method. A common choice of functional is B3LYP or a range-separated functional like ωB97X-D for better handling of non-covalent interactions.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is typically employed to provide a good balance between accuracy and computational cost.

  • Procedure:

    • An initial guess for the molecular structure of this compound is created.

    • A geometry optimization calculation is performed using the chosen DFT functional and basis set.

    • Following successful optimization, a frequency calculation is carried out at the same level of theory.

    • The absence of imaginary frequencies confirms a stable equilibrium geometry. The output provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Analysis

Once the optimized geometry is obtained, various analyses can be performed to understand the electronic properties of the molecule.

  • Molecular Orbital (MO) Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (ESP) Surface: The ESP surface illustrates the charge distribution within the molecule and is useful for predicting sites of electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions.

Typical Experimental Protocol: Electronic Structure Analysis

  • Software: Gaussian, ORCA, with post-processing using software like Multiwfn or Avogadro.

  • Method: The calculations are performed on the optimized geometry using the same level of theory (DFT functional and basis set) as the optimization.

  • Procedure:

    • A single-point energy calculation is run with the appropriate keywords to generate the necessary output for MO, ESP, and NBO analyses.

    • The output files are then analyzed to visualize molecular orbitals, map the electrostatic potential onto the electron density surface, and calculate NBO charges and interactions.

Quantitative Data Presentation

The results of computational studies are typically summarized in tables to facilitate comparison and analysis. Below are examples of how quantitative data for a hypothetical computational study of this compound and its derivatives could be presented.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC1-N21.35 Å
N2-O31.40 Å
O3-O41.45 Å
O4-N51.40 Å
N5-C61.35 Å
C6-C11.33 Å
Bond Angle∠C1-N2-O3118.0°
∠N2-O3-O4115.0°
∠O3-O4-N5115.0°
∠O4-N5-C6118.0°
Dihedral Angle∠C1-N2-O3-O40.0°

Note: The values in this table are hypothetical and for illustrative purposes only.

Table 2: Calculated Electronic and Energetic Properties

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment2.1 D
Zero-Point Vibrational Energy45.8 kcal/mol
Enthalpy of Formation+30.2 kcal/mol

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualization of Workflows and Relationships

Graphviz diagrams are used to visualize workflows and logical relationships in the computational study of molecular systems.

G cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis synthesis Proposed Synthesis nmr NMR Spectroscopy synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization xray X-ray Crystallography synthesis->xray Characterization geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) xray->geom_opt Initial Geometry freq_anal Frequency Analysis geom_opt->freq_anal Confirmation of Minimum elec_struct Electronic Structure Analysis (HOMO, LUMO, ESP) geom_opt->elec_struct thermochem Thermochemical Analysis (Enthalpy, Gibbs Free Energy) freq_anal->thermochem

Caption: A typical workflow for the study of a novel heterocyclic compound.

G input Initial Molecular Structure geom_opt Geometry Optimization input->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal thermo Thermochemistry freq_anal->thermo stable Stable Structure Confirmation freq_anal->stable spe Single Point Energy Calculation nbo NBO Analysis spe->nbo esp ESP Surface Generation spe->esp stable->spe Is a Minimum

Caption: Logical relationships between different computational analysis steps.

Conclusion

While the this compound ring system remains largely unexplored, the computational methodologies outlined in this whitepaper provide a robust framework for its theoretical investigation. By employing Density Functional Theory for geometry optimization, frequency analysis, and the calculation of electronic properties, researchers can gain significant insights into the stability, reactivity, and potential applications of this and other novel heterocyclic compounds. The combination of these computational techniques with experimental synthesis and characterization is crucial for advancing the fields of medicinal chemistry and materials science.

References

The Elusive Biological Activity of 1,4,2,3-Dioxadiazine Analogs: A Scarcity of Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature and patent databases, a comprehensive in-depth technical guide on the biological activity of 1,4,2,3-dioxadiazine analogs cannot be compiled due to a significant lack of publicly available research data on this specific heterocyclic scaffold.

Researchers, scientists, and drug development professionals seeking information on the this compound ring system will find a notable absence of studies detailing its biological effects, quantitative activity data, and associated mechanisms of action. The parent compound, this compound, is cataloged in chemical databases such as PubChem, but this documentation primarily consists of basic chemical and physical properties with no substantive information on its pharmacological or biological activity.[1]

Extensive searches for "biological activity of this compound analogs," "synthesis and biological evaluation of this compound derivatives," and related queries consistently failed to retrieve scholarly articles, reviews, or patents containing the specific data required for an in-depth technical guide. The search results were instead dominated by research on other, more extensively studied heterocyclic compounds. These include isomers and related structures such as:

  • 1,3,4-Oxadiazoles: A well-researched class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Thiadiazines and Benzothiadiazines: Various isomers of these sulfur-containing heterocycles have been investigated for activities ranging from carbonic anhydrase inhibition to myorelaxant effects.

  • Oxazines and Benzoxazines: These compounds are another class of heterocycles with a range of reported biological activities, including potential as PARP1 inhibitors.[2]

The persistent lack of specific data for the this compound core suggests that this particular arrangement of atoms in a six-membered ring has not been a significant focus of medicinal chemistry research to date. Consequently, there is no established body of work from which to extract quantitative data for comparative tables, detail experimental protocols, or construct signaling pathway diagrams as requested.

While the concept of bioisosterism—the substitution of atoms or groups with similar properties to enhance biological activity—is a common strategy in drug design, there is no indication in the available literature that the this compound scaffold has been widely explored as a bioisostere for other known pharmacophores.

A related but structurally distinct isomer, a 1,2,3-oxadiazine derivative, has been mentioned in a European patent application as a potential tyrosinase inhibitor.[3] However, this information pertains to a different heterocyclic system and cannot be extrapolated to the this compound core.

References

1,4,2,3-Dioxadiazine: An In-depth Technical Guide on a Theoretical Heterocycle

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the heterocyclic compound 1,4,2,3-dioxadiazine . Initial investigations into this specific isomer reveal a significant gap in the scientific literature, with no documented history of its discovery, synthesis, or experimental characterization. Its existence and properties are, as of now, primarily theoretical.

This document serves to:

  • Present the available computational data for this compound.

  • Provide a broader context by summarizing the state of research on other dioxadiazine isomers.

  • Propose a hypothetical workflow for the future investigation of uncharacterized heterocycles like this compound.

The Elusive Core: this compound

The compound this compound is registered in chemical databases, most notably in PubChem, with the Chemical Abstracts Service (CAS) number 37621-25-3 .[1] All available data on this molecule are computationally derived.

Computed Physicochemical Properties

The fundamental properties of this compound have been predicted through computational models. These provide a theoretical baseline for any future experimental work. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₂H₂N₂O₂PubChem
IUPAC NameThis compoundPubChem
InChIInChI=1S/C2H2N2O2/c1-2-6-4-3-5-1/h1-2HPubChem
InChIKeyIEBPUAHIRXTGIP-UHFFFAOYSA-NPubChem
Canonical SMILESC1=CON=NO1PubChem
Molecular Weight86.05 g/mol PubChem
Monoisotopic Mass86.011627311 DaPubChem
Complexity77.5PubChem
XLogP30.4PubChem
Topological Polar Surface Area43.2 ŲPubChem

Table 1: Computationally Derived Properties of this compound.[1]

Due to the absence of published experimental studies, no data on experimental protocols, reaction yields, spectroscopic characterization (NMR, IR, Mass Spectrometry), or biological activity is available for this compound.

State of the Art: The Dioxadiazine Isomer Landscape

While this compound remains uncharacterized, research into other isomers of dioxadiazine provides valuable insights into the stability, synthesis, and potential applications of this class of heterocycles. Much of the focus has been on their potential as energetic materials, driven by their high nitrogen and oxygen content.[2][3]

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the stability and properties of various dioxadiazine isomers.[2][4] A recent study designed and optimized energetic dioxadiazine compounds with intramolecular hydrogen bonds, focusing on the 1,4,2,6-dioxadiazine and 1,4,2,5-dioxadiazine skeletons due to their predicted stability and symmetrical structures.[2][3]

The eight theoretical isomers of dioxadiazine are depicted below, highlighting the structural diversity of this heterocyclic family.

G This compound This compound 1,2,3,4-Dioxadiazine 1,2,3,4-Dioxadiazine 1,2,3,5-Dioxadiazine 1,2,3,5-Dioxadiazine 1,2,3,6-Dioxadiazine 1,2,3,6-Dioxadiazine 1,2,4,5-Dioxadiazine 1,2,4,5-Dioxadiazine 1,2,4,6-Dioxadiazine 1,2,4,6-Dioxadiazine 1,3,2,4-Dioxadiazine 1,3,2,4-Dioxadiazine 1,4,2,5-Dioxadiazine 1,4,2,5-Dioxadiazine

Figure 1: The eight theoretical isomers of dioxadiazine.

Notably, derivatives of 1,4,2,5-dioxadiazine and 1,2,4,5-dioxadiazine have been synthesized and characterized, particularly in the context of energetic materials.[5][6][7] These studies provide the only available experimental data for the broader dioxadiazine class, confirming moderate thermal stabilities and acceptable sensitivities for certain derivatives.[5]

A Proposed Workflow for Future Investigation

The absence of data for this compound presents an opportunity for foundational research. A logical workflow for investigating such a novel heterocycle would begin with computational analysis to guide subsequent synthetic efforts. The following diagram illustrates a proposed research pathway.

cluster_0 Theoretical & Computational Phase cluster_1 Experimental Synthesis & Characterization Phase cluster_2 Biological & Application Screening Phase A Quantum Chemical Calculations (DFT, MP2) B Prediction of Stability, Spectroscopic Properties (NMR, IR), and Reactivity A->B Analyze C Retrosynthetic Analysis & Proposal of Synthetic Routes B->C Inform D Synthesis Attempts Based on Theoretical Routes C->D Guide E Purification & Isolation D->E Yields F Structural Characterization (NMR, X-Ray Crystallography, Mass Spec, IR) E->F Confirm G Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) F->G Screen I Evaluation for Other Applications (e.g., Energetic Materials) F->I Evaluate H Mechanism of Action Studies (If activity is found) G->H Investigate

Figure 2: Proposed workflow for the investigation of this compound.

Detailed Methodologies for the Proposed Workflow

Phase 1: Theoretical & Computational Chemistry

  • Protocol: Employ high-level quantum chemical calculations, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and Møller-Plesset perturbation theory (MP2), using extensive basis sets (e.g., 6-311++G(d,p)).[4]

  • Objective: To calculate the relative stability of this compound compared to its other isomers. Predict key properties like bond lengths, bond angles, vibrational frequencies (for IR spectrum prediction), and NMR chemical shifts.[4] This phase would also involve computational retrosynthetic analysis to identify thermodynamically plausible synthetic pathways.

Phase 2: Experimental Synthesis & Characterization

  • Protocol: Based on the most promising theoretical routes, attempt the synthesis of the this compound core. This could involve cyclization reactions, potentially starting from precursors with pre-formed N-O-N or O-N-N-O linkages. Purification would be achieved using standard techniques like column chromatography or recrystallization.

  • Objective: To successfully synthesize, isolate, and unequivocally characterize the molecule. This would involve a full suite of spectroscopic methods:

    • ¹H and ¹³C NMR: To determine the electronic environment of the hydrogen and carbon atoms.

    • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

    • Single-Crystal X-Ray Diffraction: To provide definitive proof of the molecular structure, if suitable crystals can be obtained.

Phase 3: Biological and Application Screening

  • Protocol: Subject the confirmed compound to a battery of initial biological screens. This could include assays for cytotoxicity against cancer cell lines, antimicrobial activity against a panel of bacteria and fungi, and enzyme inhibition assays relevant to drug discovery.

  • Objective: To identify any potential "hits" or biological activities that would warrant further investigation into the compound's mechanism of action and potential as a therapeutic lead. Concurrently, its thermal stability and energetic properties could be evaluated to assess its suitability for other applications.

Conclusion

This compound represents a frontier in heterocyclic chemistry—a molecule known only in the realm of theory. While this guide cannot provide a history of its discovery or established experimental data, it defines the current knowledge vacuum and offers a clear, structured, and scientifically rigorous path forward. The exploration of this and other novel heterocyclic systems holds significant potential for the discovery of new chemical entities with unique properties, beneficial to both medicinal chemistry and materials science. The provided workflow, combining computational prediction with targeted synthesis and screening, represents a modern paradigm for accelerating such discoveries.

References

A Technical Guide to the Crystal Structure Analysis of Dioxadiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the crystal structure of the parent 1,4,2,3-dioxadiazine remains undetermined in the public domain, significant insights into the structural characteristics of the dioxadiazine heterocyclic system can be gleaned from the analysis of its derivatives and isomers. This guide focuses on the crystal structure analysis of a representative system, the 1,4,2,5-dioxadiazine-furazan system, to provide a comprehensive overview of the methodologies and data interpretation relevant to this class of compounds. The information presented serves as a valuable proxy for understanding the potential structural features of dioxadiazine-containing molecules, which are of interest in medicinal chemistry and materials science.

Experimental Protocols

The determination of the crystal structure of dioxadiazine derivatives involves a series of precise experimental procedures, from synthesis to data collection and structure refinement.

1. Synthesis and Crystallization

The synthesis of the 1,4,2,5-dioxadiazine-furazan derivatives involves a multi-step process, which is then followed by a crystallization procedure to obtain single crystals suitable for X-ray diffraction.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials intermediate 1,4,2,5-Dioxadiazine-Furazan System start->intermediate Multi-step Synthesis derivatives Functionalized Derivatives intermediate->derivatives Functionalization Reactions dissolution Dissolution in Appropriate Solvent derivatives->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals G cluster_workflow X-ray Diffraction Workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount xray X-ray Beam mount->xray diffraction Diffraction Pattern Generation xray->diffraction detector Data Collection by Detector diffraction->detector processing Data Processing and Reduction detector->processing structure Structure Solution and Refinement processing->structure

The Untapped Therapeutic Potential of the 1,4,2,3-Dioxadiazine Scaffold: A Bioisosteric Approach to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with therapeutic promise is a cornerstone of modern medicine. While well-explored heterocyclic scaffolds continue to yield valuable drug candidates, the exploration of novel, uncharted chemical space holds the key to overcoming existing therapeutic challenges, including drug resistance and off-target toxicity. This technical guide delves into the untapped potential of the 1,4,2,3-dioxadiazine ring system, a heterocyclic scaffold that remains largely unexplored in medicinal chemistry. In the absence of direct experimental data, this paper proposes a strategic approach to unlocking its therapeutic value through the principle of bioisosterism, drawing parallels with the well-established 1,3,4-oxadiazole scaffold. By leveraging the extensive knowledge of the biological activities, mechanisms of action, and structure-activity relationships of 1,3,4-oxadiazole derivatives, we present a predictive framework for the potential medical applications of 1,4,2,3-dioxadiazines in oncology, inflammation, infectious diseases, and neurology. This guide provides detailed, adaptable experimental protocols and conceptual workflows to empower researchers to embark on the synthesis and evaluation of this promising new class of compounds.

Introduction: The Case for Exploring Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in specific spatial orientations and engage in diverse interactions with biological targets. While scaffolds such as pyridine, pyrimidine, and triazole are ubiquitous in drug discovery, the exploration of less common ring systems offers the potential for novel intellectual property and the discovery of compounds with unique pharmacological profiles.

The this compound ring is a six-membered heterocycle containing two oxygen and two nitrogen atoms. A thorough review of the scientific literature reveals a significant dearth of information regarding the synthesis, reactivity, and biological activity of this particular scaffold. This knowledge gap, however, presents a unique opportunity for innovation.

This whitepaper puts forth the hypothesis that the this compound ring can serve as a valuable bioisostere for the medicinally important 1,3,4-oxadiazole ring. Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. By considering this compound as a potential bioisostere of 1,3,4-oxadiazole, we can extrapolate potential therapeutic applications and design rational screening funnels.

The 1,3,4-Oxadiazole Scaffold: A Blueprint for Potential Applications

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] A comprehensive understanding of these activities provides a roadmap for investigating the potential of the this compound core.

Anticancer Activity

1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][4][5]

  • Enzyme Inhibition: Many derivatives have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and focal adhesion kinase (FAK).[3]

  • Growth Factor Receptor Inhibition: Some compounds target growth factor receptors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[4][6]

  • Signaling Pathway Modulation: A significant number of 1,3,4-oxadiazoles exert their anticancer effects by modulating critical signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][7][8][9]

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Phenylpiperazine derivativesHepG2 (Liver Cancer)< 5-FluorouracilFAK Inhibition[3]
Thioxo-1,3,4-oxadiazole analoguesHeLa (Cervical Cancer)More selective than DoxorubicinPARP Inhibition[3]
Aryl-1,3,4-oxadiazole derivativesHepG2 (Liver Cancer)30-fold stronger than 5-FluorouracilThymidylate Synthase Inhibition[3]
2,5-disubstituted-1,3,4-oxadiazolesMDA-MB-231 (Breast Cancer)VariesApoptosis induction, STAT3 inhibition[6]
Indolyl-1,3,4-oxadiazolesVariousPotentNot specified[10]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. 1,3,4-Oxadiazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Some compounds show selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11] The underlying mechanism often involves the modulation of the TNF-α signaling pathway.[2][11][12][13][14]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. 1,3,4-Oxadiazoles have shown promise in this area, with some derivatives exhibiting potent activity against a range of pathogens, including resistant strains.[15][16][17] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[16]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Mechanism of ActionReference
Fluoroquinolone hybridsS. aureus, P. aeruginosaGood to excellentDNA gyrase inhibition[16]
Benzothiazepine/benzodiazepine hybridsP. aeruginosa, S. aureusStronger than AmpicillinNot specified[16]
Quinolone hybridsP. aeruginosa, S. aureusComparable to CiprofloxacinNot specified[16]
Novel 1,3,4-oxadiazole derivativesS. aureus (planktonic and biofilm)4-32Bactericidal, biofilm inhibition[15]
Neuroprotective Activity

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant unmet medical need. Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in neuroprotection.[18][19][20][21] These compounds often exert their effects through antioxidant and anti-inflammatory mechanisms, modulating pathways such as the Nrf2/NF-κB signaling cascade.[18][19]

Proposed Experimental Workflow for the Investigation of this compound Derivatives

Based on the established activities of 1,3,4-oxadiazoles, a logical workflow for the synthesis and screening of novel this compound derivatives can be proposed.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies S1 Design of this compound Library (Bioisosteric Analogs of Active 1,3,4-Oxadiazoles) S2 Synthetic Route Development & Optimization S1->S2 S3 Synthesis of Target Compounds S2->S3 S4 Structural Characterization (NMR, MS, X-ray) S3->S4 P1 Primary Screening: - Anticancer (MTT Assay) - Antimicrobial (MIC Assay) - Anti-inflammatory (COX Assay) S4->P1 Purified Compounds P2 Hit Identification (Compounds with Significant Activity) P1->P2 M1 Secondary Assays: - Enzyme Inhibition Assays - Signaling Pathway Analysis (Western Blot) - Apoptosis Assays (Flow Cytometry) P2->M1 Identified Hits M2 Lead Compound Selection M1->M2

Caption: Proposed experimental workflow for the discovery and development of this compound derivatives.

Key Signaling Pathways: A Focus for Mechanistic Studies

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for lead optimization. Based on the activities of 1,3,4-oxadiazoles, the following signaling pathways are proposed as primary targets for mechanistic studies of novel this compound derivatives.

The PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][7][8][9] Inhibitors of this pathway are of significant interest in oncology.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Dioxadiazine Potential this compound Inhibitors Dioxadiazine->PI3K Dioxadiazine->Akt Dioxadiazine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

The TNF-α Signaling Pathway in Inflammation

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in the inflammatory response.[2][12][13][14] Its signaling cascade leads to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of inflammatory genes.

TNF_alpha_pathway TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Dioxadiazine Potential this compound Inhibitors Dioxadiazine->IKK

Caption: The TNF-α signaling pathway and a potential point of inhibition by this compound derivatives.

Detailed Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides detailed, adaptable protocols for key experiments based on established methods for analogous heterocyclic compounds.

General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles (Adaptable for 1,4,2,3-Dioxadiazines)

This protocol describes a common method for the synthesis of 1,3,4-oxadiazoles, which may serve as a starting point for developing synthetic routes to 1,4,2,3-dioxadiazines.

Materials:

  • Aromatic/heterocyclic carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Hydrazine hydrate

  • Appropriate aromatic/heterocyclic acid chloride

  • Phosphorus oxychloride or other dehydrating agent

  • Anhydrous solvents (e.g., THF, DMF, dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Hydrazide Formation: a. To a solution of the starting carboxylic acid in an appropriate solvent, add an excess of thionyl chloride and reflux for 2-4 hours. b. Remove the excess thionyl chloride under reduced pressure. c. Dissolve the resulting acid chloride in a suitable solvent and add it dropwise to a cooled solution of hydrazine hydrate. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Isolate the precipitated acid hydrazide by filtration, wash with cold water, and dry.

  • Acylation of the Acid Hydrazide: a. To a solution of the acid hydrazide in a suitable solvent (e.g., pyridine or THF with a base), add the second acid chloride dropwise at 0°C. b. Allow the reaction to warm to room temperature and stir for 4-6 hours. c. Quench the reaction with water and extract the product with an organic solvent. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclodehydration to form the 1,3,4-Oxadiazole Ring: a. Reflux the diacylhydrazine intermediate from the previous step in an excess of a dehydrating agent such as phosphorus oxychloride for 2-4 hours. b. Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate). c. Filter the resulting precipitate, wash with water, and purify by recrystallization or column chromatography.

In Vitro Anticancer Screening: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.[22]

Materials:

  • Cancer cell lines (e.g., HT-29, MDA-MB-231)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[23][24][25]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compounds at various concentrations to the sample wells. Include wells for a no-inhibitor control and a positive inhibitor control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric probe.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) kinetically for 5-10 minutes.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition.

In Vitro Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28][29][30]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Antibacterial Mechanism of Action: DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[16][31][32][33][34]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., novobiocin or ciprofloxacin)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Add DNA gyrase to initiate the supercoiling reaction.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel and visualize the DNA bands under UV light.

  • Determine the concentration of the test compound that inhibits the conversion of relaxed plasmid to the supercoiled form.

Conclusion and Future Directions

The this compound scaffold represents a novel and unexplored area of chemical space with the potential for significant therapeutic applications. While direct experimental evidence is currently lacking, the principle of bioisosterism provides a strong rationale for its investigation as an analogue of the well-established 1,3,4-oxadiazole ring system. This technical guide has outlined a comprehensive, predictive framework for the exploration of this compound derivatives, drawing on the known anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities of their 1,3,4-oxadiazole counterparts.

The detailed experimental protocols and conceptual workflows presented herein are intended to serve as a practical resource for researchers venturing into this new field. By systematically synthesizing and screening libraries of this compound compounds against relevant biological targets and pathways, the scientific community can begin to unlock the therapeutic potential of this promising heterocyclic scaffold. Future research should focus not only on the biological evaluation of these new compounds but also on the development of efficient and scalable synthetic routes to facilitate their broader investigation and potential clinical development. The exploration of the this compound core could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles, addressing critical unmet needs in medicine.

References

Methodological & Application

Application Notes and Protocols: Dioxadiazine Derivatives as High-Energy Materials

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of research exists for 1,4,2,3-dioxadiazine as a high-energy material. However, significant research has been conducted on its isomers, particularly 1,2,4,5-dioxadiazine and 1,4,2,5-dioxadiazine, which serve as a foundational backbone for novel energetic compounds. This document provides detailed application notes and protocols based on the available scientific literature for these energetic dioxadiazine derivatives, targeting researchers, scientists, and drug development professionals interested in high-energy materials.

Quantitative Performance Data

The performance of high-energy materials is characterized by several key parameters. The following table summarizes the quantitative data for various dioxadiazine derivatives, providing a comparative overview of their energetic properties.

Compound/SaltDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
1,2,4,5-Dioxadiazine Derivatives
Hydroxylammonium salt of H₂BNOD¹1.914197909538.11.5>144
Ammonium salt of H₂BNOD¹1.838114883334.04.553
4-amino-1,2,4-triazolium salt of H₂BNOD¹1.730135775426.34.5>144
1,4,2,5-Dioxadiazine Derivatives
3,6-bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine (4a)²-1558328-15288
3,6-bis(1-nitro-1H-pyrazol-3-yl)-1,4,2,5-dioxadiazine (4b)²-1927681-20216
N,N'-((1,4,2,5-dioxadiazine-3,6-diyl)bis(1,2,5-oxadiazole-4,3-diyl))dinitramide (i)²-106--4.5100
3,6-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine (ii)²-148--2.2116
Reference Compounds
2,4,6-trinitrotoluene (TNT)²1.65240688119.015353

¹Based on 3,6-bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine (H₂BNOD) energetic salts.[1][2] ²Data for tricyclic compounds with a 1,4,2,5-dioxadiazine bridge.[3]

Experimental Protocols

Synthesis of 1,2,4,5-Dioxadiazine-Functionalized Energetic Salts

This protocol describes the synthesis of energetic salts based on 3,6-bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine (H₂BNOD).[1][2]

Materials:

  • 3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine

  • Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

  • Appropriate base (e.g., ammonia, hydroxylamine, 4-amino-1,2,4-triazole)

  • Solvents (e.g., water, ethanol)

Procedure:

  • Nitration: The precursor, 3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4,5-dioxadiazine, is subjected to nitration to form the H₂BNOD anion. This typically involves careful addition of the precursor to a cold nitrating mixture.

  • Salt Formation: The resulting H₂BNOD is then neutralized with the desired nitrogen-rich base to form the energetic salt. The base is added to a solution or suspension of H₂BNOD.

  • Crystallization: The energetic salt is isolated by crystallization, often by slow evaporation of the solvent or by cooling the solution.

  • Characterization: The synthesized salts are fully characterized using various analytical techniques.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the energetic materials.[1][2]

  • Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compounds, which helps in verifying their empirical formula.[1][2]

  • Single-Crystal X-ray Diffraction: This method provides the precise three-dimensional arrangement of atoms in a crystal, allowing for the determination of the crystal structure and density.[1][2]

Sensitivity Testing
  • Impact Sensitivity: This test determines the sensitivity of the energetic material to impact. A known weight is dropped from a specific height onto a sample of the material. The energy at which 50% of the samples detonate is recorded.[1][2]

  • Friction Sensitivity: This test measures the sensitivity of the material to friction. A sample is subjected to a moving, weighted peg. The force at which detonation occurs is recorded.[1][2]

Visualizations

The following diagrams illustrate the general workflows for the synthesis and performance evaluation of dioxadiazine-based high-energy materials.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product & Analysis start_precursor Amino-functionalized Dioxadiazine Precursor nitration Nitration start_precursor->nitration nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) nitrating_agent->nitration base Nitrogen-rich Base neutralization Neutralization / Salt Formation base->neutralization nitration->neutralization H₂BNOD intermediate crystallization Crystallization neutralization->crystallization product Energetic Dioxadiazine Salt crystallization->product characterization Characterization (NMR, IR, EA, X-ray) product->characterization Performance_Evaluation_Workflow cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_performance Energetic Performance Testing cluster_data Data Analysis synthesis Synthesis of Dioxadiazine Derivative structural Structural Analysis (NMR, IR, X-ray) synthesis->structural thermal Thermal Analysis (DSC/TGA) synthesis->thermal density Density Measurement synthesis->density sensitivity Sensitivity Tests (Impact & Friction) thermal->sensitivity detonation Detonation Performance (Velocity & Pressure) density->detonation analysis Data Compilation & Comparison sensitivity->analysis detonation->analysis

References

1,4,2,3-Dioxadiazine as a Precursor for Nitrogen-Rich Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific isomer 1,4,2,3-dioxadiazine is limited in publicly available scientific literature. This document provides a summary of the available information and leverages data from closely related dioxadiazine isomers to illustrate potential applications and synthetic strategies.

Introduction to this compound

This compound is a six-membered heterocyclic compound with the molecular formula C₂H₂N₂O₂.[1] It belongs to the family of dioxadiazines, which are characterized by a ring containing two oxygen atoms, two nitrogen atoms, and two carbon atoms. While the parent this compound is not extensively studied, its isomers, such as 1,2,4,5-dioxadiazine and 1,4,2,5-dioxadiazine, have garnered attention as precursors to nitrogen-rich compounds, particularly in the field of energetic materials. These compounds are of interest due to their high nitrogen content, which upon decomposition can release large amounts of energy and environmentally benign dinitrogen gas.

Physicochemical Properties of this compound

Basic physicochemical properties of this compound have been computed and are available through public chemical databases.

PropertyValue
Molecular FormulaC₂H₂N₂O₂
Molecular Weight86.05 g/mol
IUPAC NameThis compound
CAS Number37621-25-3
Data sourced from PubChem.[1]

Potential Applications in the Synthesis of Nitrogen-Rich Compounds

While specific applications for this compound are not documented, the applications of its isomers provide insight into its potential uses. The dioxadiazine ring can serve as a structural scaffold for the synthesis of more complex nitrogen-rich molecules with applications in energetic materials and potentially pharmaceuticals.

Energetic Materials

Dioxadiazine derivatives have been investigated as energetic materials. For instance, the 1,2,4,5-dioxadiazine ring has been used as a bridge to connect two nitraminofurazan moieties, leading to the formation of energetic salts. These salts exhibit high densities, good thermal stabilities, and favorable mechanical sensitivities.

A study on 1,2,4,5-dioxadiazine-functionalized energetic salts reported the following properties for a series of eight synthesized salts:

PropertyRange of Values
Density1.730 to 1.914 g/cm³
Decomposition Temperature114 to 197 °C
Impact Sensitivity1.5 to 4.5 J
Friction Sensitivity53 to >144 N
Calculated Detonation Pressure26.3 to 38.1 GPa
Calculated Detonation Velocity7754 to 9095 m/s

These properties make them of interest as potential components in explosive and propellant formulations.

Drug Development

Heterocyclic compounds containing nitrogen and oxygen are prevalent in many biologically active molecules. Various isomers of oxadiazine and related structures have been explored for their therapeutic potential. For example, derivatives of 1,3,4-oxadiazine have shown a broad range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. While no specific drug development applications of this compound have been reported, its structural motifs suggest that its derivatives could be investigated for similar biological activities.

Experimental Protocols (Exemplified by Isomer Synthesis)

Detailed experimental protocols for the synthesis and derivatization of this compound are not available. However, the synthesis of related nitrogen-rich heterocyclic compounds can provide a general framework for potential synthetic routes. The following sections describe generalized synthetic strategies inspired by the chemistry of related dioxadiazine and oxadiazole compounds.

General Workflow for Synthesis of Dioxadiazine-based Energetic Salts

The synthesis of energetic salts based on a dioxadiazine core typically involves a multi-step process. The following diagram illustrates a generalized workflow.

G cluster_0 Synthesis of Dioxadiazine Precursor cluster_1 Derivatization and Salt Formation cluster_2 Characterization A Starting Materials B Cyclization Reaction A->B C Functionalized Dioxadiazine B->C D Introduction of Energetic Groups (e.g., -NO2) C->D E Reaction with Nitrogen-Rich Base D->E F Energetic Salt E->F G Spectroscopy (NMR, IR) F->G H Elemental Analysis F->H I Single-Crystal X-ray Diffraction F->I

Caption: Generalized workflow for the synthesis and characterization of dioxadiazine-based energetic salts.

Protocol: Synthesis of a Dioxadiazine Precursor (Hypothetical)

This hypothetical protocol is based on general methods for synthesizing heterocyclic compounds and should be adapted and optimized for the specific target of this compound.

Objective: To synthesize a functionalized this compound ring system.

Materials:

  • Appropriate starting materials (e.g., a dihydroxamic acid or a related precursor).

  • A suitable cyclizing agent (e.g., a dehydrating agent or a carbonyl source).

  • Anhydrous solvents (e.g., THF, DCM).

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Procedure:

  • Preparation of Starting Material: Dissolve the chosen precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the solution to a suitable temperature (e.g., 0 °C) and slowly add the cyclizing agent.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Logical Relationships in the Development of Dioxadiazine-Based Compounds

The development of new compounds based on the this compound scaffold would likely follow a logical progression from computational design to experimental validation.

G A Computational Modeling (DFT, Molecular Dynamics) B Prediction of Properties (Energetic, Biological) A->B C Design of Synthetic Route B->C D Experimental Synthesis and Purification C->D E Structural Characterization (Spectroscopy, X-ray) D->E F Performance Testing (Energetic Properties, Bioassays) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Optimization G->H H->C

Caption: Logical workflow for the development of novel this compound derivatives.

Conclusion

While this compound itself remains a largely unexplored chemical entity, the study of its isomers highlights the potential of the dioxadiazine scaffold in the development of nitrogen-rich compounds. Further research into the synthesis and reactivity of this compound is necessary to fully understand its properties and potential applications. The methodologies and data presented for related compounds can serve as a valuable starting point for researchers interested in exploring this novel heterocyclic system.

References

Probing the Chemistry of 1,4,2,3-Dioxadiazine: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive overview of a proposed experimental framework for the synthesis, characterization, and study of 1,4,2,3-dioxadiazine, a novel and theoretically predicted heterocyclic compound. Due to the current absence of experimental literature on this specific molecule, this document outlines a theoretical approach based on computational predictions and analogous reaction pathways for related N-O heterocycles. This guide is intended to serve as a foundational resource for researchers venturing into the exploratory synthesis and analysis of this and other high-energy, strained ring systems.

Introduction: The Uncharted Territory of this compound

The this compound ring system represents an unexplored area of heterocyclic chemistry. While computational studies have predicted its existence and certain properties, to date, there are no published reports of its successful synthesis and isolation. The inherent strain and the presence of a peroxide-like O-O bond adjacent to two nitrogen atoms suggest that this compound is likely a highly reactive and potentially unstable molecule. Its unique structure, however, also suggests potential applications in energetic materials or as a reactive intermediate in novel synthetic transformations. The exploration of such a novel scaffold could open new avenues in medicinal chemistry and materials science.

Predicted Physicochemical Properties (Computational Data)

Given the lack of experimental data, the following table summarizes the computationally predicted properties of the parent this compound molecule. These values are derived from quantum chemical calculations and provide a theoretical basis for designing experimental protocols.

PropertyPredicted ValueNotes
Molecular FormulaC₂H₂N₂O₂
Molecular Weight86.05 g/mol
InChIInChI=1S/C2H2N2O2/c1-2-6-4-3-5-1/h1-2H
InChIKeyIEBPUAHIRXTGIP-UHFFFAOYSA-N
Canonical SMILESC1=CON=NO1
Predicted StabilityLowThe presence of a strained ring and an N-O-O-N linkage suggests high reactivity and potential for explosive decomposition.
Predicted GeometryPlanar or near-planarThe double bond and lone pair repulsion will influence the final conformation.

Proposed Experimental Approach: A Roadmap for Synthesis and Characterization

The synthesis of this compound is anticipated to be challenging. The following proposed experimental workflow is based on analogous cyclization reactions used for the synthesis of other N-O containing heterocycles, such as 1,2,4-oxadiazoles and cyclic peroxides. Extreme caution is advised, and all experimental work should be conducted in a specialized laboratory equipped for handling potentially explosive compounds.

experimental_workflow cluster_synthesis Hypothetical Synthesis cluster_analysis Characterization cluster_reactivity Reactivity Studies start Starting Materials: - Glyoxal - Dinitrogen trioxide (N2O3) or equivalent reaction Low-Temperature Cyclocondensation start->reaction Inert, anhydrous solvent (e.g., diethyl ether, pentane) Temperature: < -78 °C workup In-situ Analysis / Quenching reaction->workup Immediate analysis or reaction with a trapping agent spectroscopy Low-Temperature Spectroscopy: - NMR (-78 °C) - IR (matrix isolation) - Mass Spectrometry (soft ionization) workup->spectroscopy trapping Chemical Trapping Experiments workup->trapping thermal Thermal Decomposition Analysis (DSC/TGA) spectroscopy->thermal cycloaddition Cycloaddition Reactions with Dienophiles trapping->cycloaddition photochemical Photochemical Reactivity (in situ irradiation) thermal->photochemical

Caption: Proposed experimental workflow for the synthesis and study of this compound.

Hypothetical Synthetic Protocol

This protocol describes a plausible, yet entirely theoretical, approach to the synthesis of this compound.

Objective: To synthesize this compound via a low-temperature cyclocondensation reaction.

Materials:

  • Glyoxal (ethanedial), freshly distilled

  • Dinitrogen trioxide (N₂O₃), generated in situ, or a suitable N-O bond-forming reagent

  • Anhydrous diethyl ether or pentane, freshly distilled from a suitable drying agent

  • Dry ice/acetone or liquid nitrogen for cooling baths

  • Inert gas (Argon or Nitrogen) atmosphere setup

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a dropping funnel under a positive pressure of inert gas.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reactant Addition:

    • Dissolve freshly distilled glyoxal (1 equivalent) in anhydrous diethyl ether and add it to the reaction flask.

    • In a separate apparatus, prepare a solution of dinitrogen trioxide in the same solvent at low temperature.

    • Slowly add the dinitrogen trioxide solution (1 equivalent) to the stirred glyoxal solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Due to the expected instability of the product, real-time monitoring is not feasible. The reaction should be allowed to proceed for a predetermined time (e.g., 4-6 hours) at low temperature.

  • In-situ Analysis/Quenching:

    • For spectroscopic analysis, a sample of the reaction mixture should be directly transferred at low temperature to a pre-cooled NMR tube or prepared for matrix isolation IR spectroscopy.

    • Alternatively, the reaction can be quenched by the addition of a suitable trapping agent, such as a reactive alkene or alkyne, to form a more stable adduct.

Proposed Characterization Methods

The characterization of a highly reactive species like this compound requires specialized techniques.

  • Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired at the lowest possible temperature (e.g., -78 °C or below) to slow down decomposition. The expected symmetry of the parent molecule would lead to simplified spectra.

  • Matrix Isolation Infrared (IR) Spectroscopy: The reaction mixture can be co-deposited with an inert gas (e.g., argon) onto a cryogenic window. This technique allows for the IR spectrum of the isolated molecule to be obtained, free from solvent interference.

  • Mass Spectrometry (MS): Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), should be employed to minimize fragmentation and observe the molecular ion peak.

  • Chemical Trapping: The formation of the this compound can be inferred by its reaction with a trapping agent to yield a stable, characterizable product. For instance, a Diels-Alder reaction with a dienophile could provide evidence for its transient existence.

Potential Reaction Pathways and Reactivity

The reactivity of this compound is predicted to be dominated by the cleavage of the weak O-O and N-O bonds.

reaction_pathway cluster_decomposition Decomposition Pathways cluster_cycloaddition Cycloaddition Reactions dioxadiazine This compound thermal Thermal (Δ) dioxadiazine->thermal Ring Opening photochemical Photochemical (hν) dioxadiazine->photochemical Excitation adduct Stable Adduct dioxadiazine->adduct [4+2] Cycloaddition products Decomposition Products: - N₂ - 2 x CO - Other small molecules thermal->products photochemical->products dienophile Dienophile (e.g., alkyne) dienophile->adduct

Caption: Potential reaction pathways for this compound.

  • Thermal and Photochemical Decomposition: The molecule is expected to be highly sensitive to heat and light, likely decomposing into stable small molecules such as nitrogen gas and carbon monoxide.

  • Cycloaddition Reactions: The diene-like structure of this compound suggests it could participate in [4+2] cycloaddition reactions with suitable dienophiles. This offers a potential route to trap the molecule and synthesize more complex heterocyclic systems.

Safety Considerations

The investigation of this compound requires stringent safety protocols due to its predicted properties:

  • Explosive Potential: Compounds with high nitrogen and oxygen content, especially those with peroxide linkages, can be explosive. All work should be conducted on a small scale and behind a blast shield.

  • Toxicity: The decomposition products (e.g., carbon monoxide) and the starting materials can be toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Low-Temperature Handling: The use of cryogenic liquids requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Future Outlook

The study of this compound, while challenging, holds the promise of uncovering new fundamental chemistry and potentially leading to the development of novel compounds with unique properties. The theoretical framework and proposed experimental protocols outlined in this application note are intended to provide a starting point for researchers interested in exploring this exciting and uncharted area of chemical science. Success in this endeavor will rely on a combination of careful experimental design, advanced analytical techniques, and a strong commitment to laboratory safety.

Application Notes and Protocols for the Analytical Characterization of 1,4,2,3-Dioxadiazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the structural elucidation and characterization of 1,4,2,3-dioxadiazine and its derivatives. Given the limited availability of experimental data for the parent this compound, this document leverages data from structurally related heterocyclic compounds, such as oxadiazoles, to provide representative analytical data and protocols.

Introduction

This compound is a heterocyclic organic compound with a six-membered ring containing two oxygen, two nitrogen, and two carbon atoms. The precise characterization of its structure and purity is crucial for its potential applications in medicinal chemistry and materials science. This document outlines the standard analytical workflow and detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Analytical Workflow

The structural confirmation and purity assessment of a newly synthesized this compound derivative typically follows a standardized workflow. This process ensures a thorough characterization of the compound's identity, structure, and thermal stability.

Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties cluster_conclusion Final Characterization Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS Data Data Analysis & Structure Confirmation NMR->Data FTIR FT-IR Spectroscopy MS->FTIR MS->Data Thermal Thermal Analysis (TGA/DSC) FTIR->Thermal FTIR->Data Thermal->Data

Analytical Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Application Note: For a hypothetical 5,6-diphenyl-1,4,2,3-dioxadiazine, one would expect to see signals corresponding to the phenyl protons and carbons, as well as the carbons within the dioxadiazine ring. The chemical shifts of the ring carbons are particularly informative for confirming the heterocyclic structure. Due to the lack of direct experimental data, the following table presents expected chemical shift ranges based on analogous oxadiazole structures.[1]

Quantitative Data (Representative)

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹HAromatic Protons7.0 - 8.5
¹³CAromatic Carbons120 - 140
¹³CC=N (Dioxadiazine Ring)150 - 165

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Application Note: Electrospray ionization (ESI) is a soft ionization technique suitable for many heterocyclic compounds, typically yielding the protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide insights into the connectivity of the this compound ring. Fragmentation might involve the cleavage of the N-O or O-O bonds.

Quantitative Data (Representative)

Ion m/z (Mass-to-Charge Ratio) Description
[M+H]⁺Expected Molecular Weight + 1.0078Protonated molecular ion
[M+Na]⁺Expected Molecular Weight + 22.9898Sodium adduct
Fragment IonsVariesResult from the cleavage of the parent ion

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to cover the expected molecular weight of the compound.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal and minimize in-source fragmentation.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition. Analyze any observed fragment ions to propose a fragmentation pathway.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application Note: The FT-IR spectrum of a this compound derivative is expected to show characteristic absorption bands for C=N and N-O stretching vibrations, which are key to identifying the heterocyclic ring. The absence of certain bands, such as a strong C=O stretch, can help to rule out isomeric structures.

Quantitative Data (Representative)

Vibrational Mode Functional Group Expected Absorption Frequency (cm⁻¹)
C=N StretchImine in the ring1620 - 1680
N-O StretchNitroso/N-oxide type1250 - 1350
C-O StretchEther-like in the ring1050 - 1150
Aromatic C=C StretchPhenyl substituents1450 - 1600
Aromatic C-H StretchPhenyl substituents3000 - 3100

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and acquire a background spectrum to subtract the atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Acquisition:

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

Application Note: TGA provides information on the decomposition temperature of the this compound derivative, which is critical for assessing its stability. DSC can reveal melting points, phase transitions, and the enthalpy of decomposition. For energetic materials, these parameters are crucial for safety and handling considerations.

Quantitative Data (Representative)

Parameter Technique Typical Value Range
Decomposition Onset (T_onset)TGA150 - 250 °C
Melting Point (T_m)DSCVaries with substituents
Enthalpy of Fusion (ΔH_f)DSCVaries
Exothermic DecompositionDSCObserved post-melting

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum, alumina).

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • TGA/DSC Run:

    • Place the sample pan and an empty reference pan into the instrument.

    • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 30-400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis to prevent oxidative degradation.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different stages.

    • From the DSC curve, identify the melting point (endothermic peak) and any exothermic decomposition events. Calculate the enthalpy of fusion from the area of the melting peak.

Logical Diagram for Spectroscopic Data Interpretation

The following diagram illustrates the logical process of integrating data from various spectroscopic techniques to confirm the structure of a target this compound derivative.

Spectroscopic Data Interpretation cluster_data Acquired Data cluster_analysis Data Interpretation cluster_confirmation Structure Elucidation MS_Data MS Data: [M+H]⁺ m/z Mol_Formula Confirm Molecular Formula MS_Data->Mol_Formula NMR_Data NMR Data: ¹H & ¹³C shifts Structure_Frag Determine Structural Fragments NMR_Data->Structure_Frag FTIR_Data FT-IR Data: Key Frequencies Func_Groups Identify Functional Groups FTIR_Data->Func_Groups Proposed_Structure Propose Structure Mol_Formula->Proposed_Structure Func_Groups->Proposed_Structure Structure_Frag->Proposed_Structure Final_Structure Confirm Final Structure Proposed_Structure->Final_Structure

Logical Flow for Structure Confirmation

References

handling and safety precautions for 1,4,2,3-dioxadiazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "1,4,2,3-dioxadiazine" is not a recognized substance in major chemical databases and literature. The following application notes and protocols are provided as a general guide for handling potentially high-energy, unknown heterocyclic compounds, and are based on the inferred hazardous properties of the theoretical structure. All data and protocols presented are illustrative and should not be used for actual laboratory work without a thorough risk assessment by qualified personnel.

Application Notes: Hypothetical this compound

1. Introduction

This compound is a theoretical heterocyclic compound containing a strained ring system with two adjacent oxygen atoms and two adjacent nitrogen atoms. This structure suggests a high degree of instability and potential for explosive decomposition. The presence of a peroxide-like O-O bond and an azo-like N=N bond within a six-membered ring indicates significant stored energy. These notes are intended for researchers in organic synthesis, materials science, and drug development who may encounter novel, high-energy molecules. Extreme caution is advised.

2. Physicochemical and Hazard Data (Illustrative)

The following table summarizes the predicted properties and hazards of this compound. This data is not based on experimental measurements and is for illustrative purposes only.

PropertyValue (Predicted)Source/Method
Molecular FormulaC₂H₂N₂O₂-
Molecular Weight86.05 g/mol -
AppearanceColorless, volatile liquid or gas at STPPrediction
Decomposition Temperature< 0 °CPrediction
Shock SensitivityHighPrediction
Friction SensitivityHighPrediction
Primary HazardsExplosive, thermally unstable, shock sensitiveInferred
Secondary HazardsLikely toxic decomposition products (e.g., NOx, CO)Inferred

3. Safety and Handling Precautions

Due to its predicted instability, this compound should be handled only by experienced personnel in a controlled environment designed for explosive materials.

  • Personal Protective Equipment (PPE): A full-face shield, blast shield, and appropriate body armor should be worn at all times. Use of remote handling equipment is strongly recommended.

  • Engineering Controls: All work must be conducted in a certified fume hood with a blast shield. The synthesis and handling area should be free of ignition sources, and all equipment should be properly grounded.

  • Storage: If isolated, the compound should be stored at the lowest possible temperature (e.g., liquid nitrogen) in a designated, explosion-proof refrigerator or freezer. It should never be stored in a sealed container due to the risk of pressure buildup from decomposition.

  • Disposal: Any material suspected of containing this compound should be treated as explosive waste and disposed of according to institutional and national regulations for hazardous materials.

Experimental Protocols: Handling of a Hypothetical High-Energy Compound

Protocol 1: In-Situ Generation and Reaction (Illustrative)

This protocol describes a hypothetical procedure for generating and using this compound in-situ to avoid its isolation.

1. Materials and Equipment:

  • Precursor A (e.g., a di-N-hydroxyurea derivative)
  • Oxidizing Agent (e.g., lead tetraacetate, used with extreme caution)
  • Solvent (anhydrous, inert, low-freezing point, e.g., diethyl ether)
  • Reaction vessel in a cryostat
  • Remote syringe pump
  • Blast shield
  • Appropriate PPE

2. Procedure:

  • Cool the reaction vessel containing a solution of Precursor A in the chosen solvent to -78 °C using a dry ice/acetone bath or cryostat.
  • Place the oxidizing agent solution in a syringe and mount it on the remote syringe pump.
  • Position the blast shield between the operator and the reaction setup.
  • Slowly add the oxidizing agent to the reaction mixture dropwise over a period of 1-2 hours. Maintain the temperature below -70 °C at all times.
  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C. The in-situ generated this compound is now ready for subsequent reaction.
  • Introduce the substrate for the subsequent reaction slowly at -78 °C.
  • Once the reaction is complete, quench the mixture by slowly adding a reducing agent (e.g., sodium sulfite solution) at low temperature.
  • Allow the mixture to warm slowly to room temperature behind the blast shield.

Visualizations

risk_assessment_workflow cluster_planning Planning Phase cluster_synthesis Synthesis & Handling cluster_characterization Characterization & Safety Testing cluster_decision Decision start Identify Novel Compound lit_review Literature and Database Search start->lit_review hazard_analysis Computational Hazard Analysis (e.g., CHEETAH) lit_review->hazard_analysis synthesis_protocol Develop Small-Scale Synthesis Protocol hazard_analysis->synthesis_protocol ppe_controls Define PPE and Engineering Controls synthesis_protocol->ppe_controls handling Perform Synthesis (< 100 mg) ppe_controls->handling thermal_stability Thermal Stability Analysis (DSC/TGA) handling->thermal_stability sensitivity_test Impact/Friction Sensitivity Testing thermal_stability->sensitivity_test proceed Proceed with Scale-up? sensitivity_test->proceed proceed->synthesis_protocol No (Revise) proceed->handling Yes (With Caution)

Caption: Risk assessment workflow for handling unknown, potentially hazardous compounds.

decomposition_pathway dioxadiazine This compound (Hypothetical) intermediate Unstable Diradical Intermediate dioxadiazine->intermediate Initiation (Heat, Shock) products Decomposition Products: - N₂ (Nitrogen Gas) - 2 x CO (Carbon Monoxide) - H₂ (Hydrogen Gas) intermediate->products energy Rapid Energy Release (Heat, Pressure) products->energy

Caption: Hypothetical decomposition pathway for this compound.

Application Notes and Protocols: 1,4,2,3-Dioxadiazine Derivatives in Propellant Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The exploration of novel high-energy density materials (HEDMs) is a critical aspect of advancing propellant technology. Among the various classes of energetic compounds, nitrogen-rich heterocyclic molecules are of significant interest due to their potential for high heats of formation and thermal stability. While research on the specific 1,4,2,3-dioxadiazine scaffold in propellants is limited, studies on its isomer, 1,4,2,5-dioxadiazine, and its derivatives have shown promise for the development of new energetic materials with enhanced performance and reduced sensitivity. These compounds offer a unique combination of high energy content and improved safety characteristics, making them attractive candidates for next-generation propellant formulations.

This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development of new propellants, with a focus on the synthesis and characterization of energetic materials based on the dioxadiazine framework.

Data Presentation: Performance of Energetic Dioxadiazine Derivatives

The following table summarizes the key performance parameters of two energetic molecules based on the 1,4,2,5-dioxadiazine bridge, as reported in recent studies. These compounds, 3,6-bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine (4a) and 3,6-bis(1-nitro-1H-pyrazol-3-yl)-1,4,2,5-dioxadiazine (4b), are compared with the conventional explosive 2,4,6-trinitrotoluene (TNT) and other energetic furazan-1,4,2,5-dioxadiazine derivatives.

CompoundDetonation Velocity (Dv, m·s⁻¹)Decomposition Temperature (Td, °C)Impact Sensitivity (IS, J)Friction Sensitivity (FS, N)
4a 832815515288
4b 768119220216
TNT 6881---
i -1064.5100
ii -1482.2116

N,N'-((1,4,2,5-dioxadiazine-3,6-diyl)bis(1,2,5-oxadiazole-4,3-diyl))dinitramide (i) and 3,6-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine (ii)[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of energetic dioxadiazine derivatives.

Synthesis of Dioxadiazine Derivatives

This protocol outlines a representative synthesis of energetic compounds with a 1,4,2,5-dioxadiazine bridge functionalized with triazole and pyrazole moieties.[1]

Materials:

  • Starting oxazine skeleton

  • Triazole or pyrazole precursors

  • Nitrating agent (e.g., nitric acid, dinitrogen pentoxide)

  • Organic solvents (e.g., acetonitrile, dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Functionalization of the Dioxadiazine Core: React the starting 1,4,2,5-dioxadiazine precursor with the desired heterocyclic precursors (triazoles or pyrazoles) in an appropriate organic solvent. The reaction conditions (temperature, time) should be optimized for the specific substrates.

  • Nitration: Carefully introduce a nitrating agent to the functionalized dioxadiazine derivative. This step is highly exothermic and requires strict temperature control and adherence to safety protocols for handling energetic materials.

  • Work-up and Purification: Quench the reaction mixture and extract the product. The crude product can be purified by recrystallization from a suitable solvent system to obtain the final energetic compound.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as multinuclear NMR spectroscopy, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can be used to determine the precise molecular structure.[1]

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the decomposition temperature and exothermic decomposition energy of the energetic materials.[2][3]

Apparatus:

  • Differential Scanning Calorimeter

  • High-pressure gold-plated crucibles

Procedure:

  • Seal 1-3 mg of the sample in a high-pressure gold-plated crucible.

  • Place the sample crucible and a reference crucible in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5 K/minute) up to a final temperature of 500 °C.[2]

  • Record the heat flow as a function of temperature.

  • Determine the onset temperature of any exothermic events, which corresponds to the decomposition temperature (Td). The integrated area of the exotherm provides the heat of decomposition.

Sensitivity to Mechanical Stimuli

a. Impact Sensitivity (IS): This test determines the sensitivity of the material to impact.[3]

Apparatus:

  • Drop weight impact tester

Procedure:

  • Place a small, precisely weighed amount of the sample on the anvil of the impact tester.

  • Drop a known weight from a specified height onto the sample.

  • Observe for any signs of reaction, such as cracking, sparking, or inflammation.[2]

  • Vary the drop height to determine the minimum energy required to cause a reaction in a specified number of trials. The result is reported as the impact energy in Joules (J).

b. Friction Sensitivity (FS): This test evaluates the sensitivity of the material to frictional forces.

Apparatus:

  • Friction sensitivity tester

Procedure:

  • Place a small amount of the sample on the test surface of the apparatus.

  • Apply a known load to the sample via a weighted pin or plate.

  • Initiate the frictional stimulus (e.g., by striking the sample with a moving part).

  • Observe for any signs of reaction.

  • Repeat the test with varying loads to determine the minimum load required to cause a reaction. The result is reported in Newtons (N).

Mandatory Visualization

The following diagram illustrates the logical workflow for the development and evaluation of new energetic propellants based on dioxadiazine derivatives.

Propellant_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_formulation Propellant Formulation & Testing synthesis Synthesis of Dioxadiazine Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, X-ray) purification->characterization thermal_analysis Thermal Analysis (DSC) characterization->thermal_analysis sensitivity_testing Sensitivity Testing (Impact, Friction) thermal_analysis->sensitivity_testing performance_calc Detonation Performance (Velocity, Pressure) sensitivity_testing->performance_calc formulation Propellant Formulation performance_calc->formulation static_testing Static Motor Testing formulation->static_testing ballistic_eval Ballistic Evaluation static_testing->ballistic_eval

Caption: Workflow for the development of dioxadiazine-based propellants.

References

Application Notes and Protocols for the Synthesis of 1,4,2,3-Dioxadiazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Examination of Synthetic Methodologies for Scaling Up 1,4,2,3-Dioxadiazine Synthesis.

Introduction

The this compound heterocyclic system is a novel scaffold with potential applications in medicinal chemistry and materials science. This document aims to provide researchers with a comprehensive overview of the available synthetic methods for this specific ring system, with a focus on scalability. However, an extensive review of the current scientific literature reveals a significant scarcity of established and scalable synthetic routes for 1,4,2,3-dioxadiazines. Unlike its isomers, such as 1,4,2,5-dioxadiazine, the this compound core remains a challenging synthetic target.

This document, therefore, serves a dual purpose: to transparently report on the current lack of established protocols and to propose potential, theoretical synthetic strategies based on established principles of heterocyclic chemistry. These proposed methods are intended to serve as a conceptual starting point for researchers interested in exploring this novel chemical space.

Proposed Theoretical Synthetic Pathways

Given the absence of direct synthetic precedents, the following pathways are proposed based on analogous reactions for other heterocyclic systems. These theoretical routes are intended to stimulate further research and are not based on experimentally validated procedures.

Pathway A: [4+2] Cycloaddition of a Hypothetical Dinitrosoethylene Intermediate

One potential approach to the this compound ring is a hypothetical [4+2] cycloaddition reaction. This would involve the reaction of a dienophile with a hypothetical 1,2-dinitrosoalkene, which would serve as the 4π-electron component.

Proposed Reaction Scheme:

  • Step 1: In situ generation of a 1,2-dinitrosoalkene. This highly reactive intermediate could potentially be formed from the oxidation of a corresponding 1,2-dioxime.

  • Step 2: Cycloaddition. The in situ generated 1,2-dinitrosoalkene would then undergo a [4+2] cycloaddition with a suitable dienophile, such as an alkene or alkyne, to form the this compound ring.

Challenges:

  • The synthesis and isolation of 1,2-dinitrosoalkenes are not well-established, and these compounds are expected to be highly unstable.

  • Controlling the regioselectivity and stereoselectivity of the cycloaddition would be critical.

Pathway B: Oxidative Cyclization of a Dihydroxyguanidine Derivative

Another plausible, yet unexplored, route could involve the oxidative cyclization of a suitably substituted precursor.

Proposed Reaction Scheme:

  • Step 1: Synthesis of an N,N'-dihydroxyguanidine derivative. This precursor could be synthesized from the reaction of hydroxylamine with a thiourea or a similar precursor.

  • Step 2: Oxidative Cyclization. The N,N'-dihydroxyguanidine derivative could then be subjected to an oxidative cyclization using a mild oxidizing agent to form the N-O bonds of the this compound ring.

Challenges:

  • The synthesis of the N,N'-dihydroxyguanidine precursor may be challenging.

  • The conditions for the oxidative cyclization would need to be carefully optimized to avoid over-oxidation or decomposition of the starting material and product.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the proposed [4+2] cycloaddition pathway. It is important to reiterate that this is a theoretical workflow and has not been experimentally validated.

G A 1,2-Dioxime Precursor B Oxidation A->B C In situ generation of 1,2-Dinitrosoalkene B->C E [4+2] Cycloaddition C->E D Dienophile (e.g., Alkene/Alkyne) D->E F Crude this compound Product Mixture E->F G Purification (e.g., Chromatography) F->G H Isolated this compound Derivative G->H I Characterization (NMR, MS, etc.) H->I J Validated Structure I->J

Caption: Conceptual workflow for the proposed synthesis of 1,4,2,3-dioxadiazines via a [4+2] cycloaddition.

Data Presentation

Due to the lack of established synthetic methods in the literature, no quantitative data for reaction yields, conditions, or scalability can be provided at this time. The following table is included as a template for researchers to populate as experimental data becomes available.

Pathway Starting Materials Reagents & Conditions Yield (%) Scale Notes
A TheoreticalTheoreticalN/AN/AProposed [4+2] cycloaddition
B TheoreticalTheoreticalN/AN/AProposed oxidative cyclization

Conclusion and Future Outlook

The synthesis of the this compound ring system represents an unexplored area of heterocyclic chemistry. The lack of established methods presents a significant challenge but also a unique opportunity for novel synthetic discoveries. The theoretical pathways outlined in this document are intended to provide a foundation for future research in this area.

For any scale-up considerations, the development of a robust, high-yielding, and safe batch synthesis must first be achieved. Subsequently, the potential for transitioning to a continuous flow process could be explored to enhance safety and efficiency, particularly if any of the intermediates are found to be unstable.

It is our hope that these application notes will inspire and guide researchers in the development of the first successful and scalable synthesis of 1,4,2,3-dioxadiazines.

Application Notes and Protocols: Use of 1,4,2,3-Dioxadiazine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is currently no documented use of 1,4,2,3-dioxadiazine in the field of click chemistry. Search results did not yield any application notes, experimental protocols, or research articles describing the participation of this specific heterocyclic compound in click reactions. The PubChem database confirms the chemical structure and basic properties of this compound but does not provide information regarding its reactivity in this context.

Therefore, the following sections will provide a general overview of the principles of click chemistry, highlight commonly used heterocyclic systems, and present standard protocols for well-established click reactions. This information is intended to serve as a valuable resource for researchers interested in applying click chemistry to their work, with the understanding that the specific application of this compound remains an unexplored area of research.

General Principles of Click Chemistry

Click chemistry is a concept introduced by K. Barry Sharpless in 2001, emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] To be classified as a "click" reaction, a chemical transformation should ideally be:

  • Modular: Composed of independent, easy-to-join units.

  • High-yielding: Provides excellent conversion to the desired product.

  • Stereospecific: Produces a single, predictable stereoisomer.

  • Simple to perform: Requires minimal purification, often with benign or easily removable solvents.

  • Insensitive to oxygen and water: Can be performed under ambient, "real-world" conditions.

The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Commonly Used Heterocycles in Click Chemistry

The hallmark of many click reactions is the formation of stable heterocyclic rings. The most ubiquitous of these is the 1,2,3-triazole , formed via the CuAAC reaction. This five-membered ring is exceptionally stable to metabolic degradation, reduction, and oxidation, making it an ideal linker in drug discovery and bioconjugation.

Key Click Chemistry Reactions and Protocols

While the use of this compound is not documented, several other reactions are central to the field of click chemistry and bioorthogonal chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts and a reducing agent like sodium ascorbate.

Experimental Protocol: General Procedure for CuAAC

  • Reactant Preparation: Dissolve the terminal alkyne (1 equivalent) and the azide (1 equivalent) in a suitable solvent. Common solvents include t-butanol/water, DMSO, or DMF.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. A common system is CuSO₄·5H₂O (0.01-0.05 equivalents) and sodium ascorbate (0.05-0.2 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Workflow for a Typical CuAAC Reaction

CuAAC_Workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_purification Purification A Dissolve Alkyne & Azide in Solvent C Combine Reactants & Catalyst A->C B Prepare Aqueous Solution of CuSO4 & Sodium Ascorbate B->C D Stir at Room Temperature (1-24h) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup & Extraction E->F G Column Chromatography (if necessary) F->G H Characterize Product G->H

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, SPAAC provides a copper-free alternative. This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.

Experimental Protocol: General Procedure for SPAAC in Bioconjugation

  • Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule (e.g., protein, nucleic acid) in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Probe Addition: Add the cyclooctyne-containing probe (typically 1.5-10 equivalents) to the biomolecule solution. The probe is often dissolved in a water-miscible organic solvent like DMSO or DMF to aid solubility.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C, 25°C, or 37°C). Reaction times can vary from 1 to 24 hours depending on the specific reactants and concentrations.

  • Purification: Remove the excess unreacted probe using a suitable method for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis: Analyze the resulting bioconjugate using techniques like SDS-PAGE, mass spectrometry, or fluorescence imaging (if a fluorescent probe was used).

Logical Relationship in SPAAC Bioconjugation

SPAAC_Logic cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Biomolecule Azide-Modified Biomolecule Conjugate Stable Triazole-Linked Bioconjugate Biomolecule->Conjugate Reacts with Probe Strained Cyclooctyne Probe Probe->Conjugate CopperFree Copper-Free (Bioorthogonal) CopperFree->Conjugate Enables Physiological Physiological pH & Temperature Physiological->Conjugate Under

Caption: Logical diagram illustrating the key components and conditions for SPAAC bioconjugation.

Quantitative Data Summary

As no data exists for this compound in click chemistry, the following table summarizes typical reaction parameters for the well-established CuAAC and SPAAC reactions for comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) source (e.g., CuI, CuSO₄/ascorbate)None
Typical Solvents t-BuOH/H₂O, DMSO, DMF, H₂OAqueous buffers (e.g., PBS), DMSO, DMF
Temperature Room Temperature4 - 37 °C
Reaction Time 1 - 24 hours1 - 24 hours
Biocompatibility Limited due to copper cytotoxicityHigh (bioorthogonal)
Typical Yields > 90%Variable, often > 70% in bioconjugation

Conclusion

While the application of this compound in click chemistry is not described in the current scientific literature, the principles and protocols of established click reactions like CuAAC and SPAAC provide a robust framework for the synthesis of complex molecules and bioconjugates. These methods are foundational in modern chemical biology and drug discovery. Future research may yet uncover novel reactivities for heterocyclic systems such as this compound within the ever-expanding toolkit of click chemistry. Researchers are encouraged to explore novel cycloaddition reactions that may fit the "click" criteria, potentially expanding the scope of this powerful chemical philosophy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,2,3-Dioxadiazines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of the 1,4,2,3-dioxadiazine ring system is not well-documented in publicly available scientific literature. This guide presents a plausible, hypothetical synthetic approach based on established principles of heterocyclic chemistry, drawing parallels from the synthesis of related structures. The following troubleshooting and FAQ sections are based on this proposed methodology and are intended to serve as a starting point for researchers.

Proposed Synthetic Pathway: [4+2] Cycloaddition of an Acylnitroso Dienophile with an Alkene

A potential route to the this compound core involves the hetero-Diels-Alder reaction, a powerful tool for constructing heterocyclic rings. This proposed method utilizes an in situ generated acylnitroso compound as the diene component, which then undergoes a [4+2] cycloaddition with a suitable alkene (dienophile).

The acylnitroso species can be generated from the corresponding hydroxamic acid through oxidation. Subsequent trapping with an alkene would theoretically yield the desired this compound ring.

Figure 1. A proposed two-step, one-pot synthesis of 1,4,2,3-dioxadiazines via an acylnitroso intermediate.

Troubleshooting Guide

This section addresses potential issues that may arise during the proposed synthesis of 1,4,2,3-dioxadiazines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient generation of the acylnitroso intermediate. 2. Decomposition of the acylnitroso intermediate. 3. Low reactivity of the alkene dienophile. 4. Unfavorable reaction temperature.1. Vary the Oxidizing Agent: Test different oxidizing agents such as sodium periodate (NaIO₄), Dess-Martin periodinane, or a TEMPO-based system. 2. Slow Addition: Add the oxidizing agent slowly at a low temperature (e.g., 0 °C or -78 °C) to control the generation of the reactive intermediate and minimize decomposition. 3. Use an Electron-Rich Alkene: Employ alkenes with electron-donating groups to increase their reactivity as dienophiles in this type of hetero-Diels-Alder reaction. 4. Optimize Temperature: Screen a range of temperatures. While the acylnitroso generation may require low temperatures, the cycloaddition step might benefit from gentle warming.
Formation of Multiple Products/Side Reactions 1. Dimerization of the acylnitroso intermediate. 2. Undesired oxidation of the starting materials or product. 3. Polymerization of the alkene.1. High Dilution: Run the reaction at a lower concentration to disfavor bimolecular side reactions like dimerization. 2. Control Stoichiometry: Use a slight excess of the alkene to ensure the acylnitroso intermediate is trapped as it is formed. Carefully control the amount of oxidizing agent. 3. Purify Alkene: Ensure the alkene is free from impurities that could initiate polymerization.
Difficulty in Product Isolation and Purification 1. Product instability. 2. Similar polarity of product and byproducts.1. Mild Workup: Use a non-aqueous workup if the product is sensitive to water or acid/base. 2. Chromatography Optimization: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Crystallization: Attempt to crystallize the product from various solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control in this reaction?

A1: The most critical parameters are likely the rate of generation of the acylnitroso intermediate and the reaction temperature. The acylnitroso species is highly reactive and prone to decomposition, so its slow, controlled generation in situ is crucial for maximizing the yield of the desired cycloaddition product.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) can be used to monitor the consumption of the hydroxamic acid starting material. Staining with a potassium permanganate solution can be effective for visualizing the starting material and potentially the product, as the dioxadiazine ring may be sensitive to certain stains. LC-MS (Liquid Chromatography-Mass Spectrometry) is also a powerful tool for monitoring the appearance of the product's mass and the disappearance of starting materials.

Q3: What types of alkenes are most likely to be successful in this cycloaddition?

A3: Electron-rich alkenes, such as vinyl ethers and enamines, are generally more reactive dienophiles in hetero-Diels-Alder reactions with electron-deficient dienes like acylnitroso compounds. Simple alkenes may require higher temperatures or longer reaction times, which could lead to decomposition of the intermediate.

Q4: Are there any known safety concerns with this type of reaction?

A4: Acylnitroso compounds are highly reactive and potentially unstable. It is recommended to generate them in situ and use them immediately. Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be strictly followed. Some oxidizing agents can be hazardous and should be handled with care according to their safety data sheets.

Experimental Protocols (Hypothetical)

General Procedure for the Synthesis of a this compound Derivative
  • To a solution of the hydroxamic acid (1.0 mmol) and the alkene (1.2 mmol) in a suitable solvent (e.g., dichloromethane, chloroform, or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution or suspension of the oxidizing agent (e.g., sodium periodate, 1.1 mmol) in the same solvent dropwise over a period of 1-2 hours.

  • Stir the reaction mixture at 0 °C and monitor the consumption of the hydroxamic acid by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium thiosulfate if using an iodine-based oxidant).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a similar solvent system.

Figure 2. A generalized workflow for the proposed synthesis and purification of 1,4,2,3-dioxadiazines.

Technical Support Center: 1,4,2,3-Dioxadiazine Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4,2,3-dioxadiazine and related heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and experimental use of this compound, focusing on its decomposition.

Issue IDQuestionPossible CausesSuggested Actions
DD-001 Unexpected pressure buildup in the reaction vessel. Thermal decomposition of the this compound ring, leading to the release of gaseous byproducts such as nitrogen oxides (NOx) or nitrous acid (HNO2).[1]1. Immediately vent the reaction vessel in a fume hood. 2. Lower the reaction temperature. 3. Analyze the headspace gas by GC-MS to identify the gaseous products. 4. Consider performing the reaction in an open or well-ventilated system.
DD-002 The starting material is consumed, but the desired product is not formed. The this compound is decomposing into smaller, undesired fragments. This could be due to thermal instability, photolytic degradation, or incompatibility with the solvent or other reagents.[2][3]1. Run the reaction at a lower temperature. 2. Protect the reaction from light. 3. Perform a solvent screen to identify a more suitable solvent. 4. Use analytical techniques like LC-MS or NMR to identify decomposition products.
DD-003 A dark coloration or precipitate forms in the reaction mixture. Formation of insoluble polymeric byproducts or radical species. Some heterocyclic compounds can form radicals upon thermolysis or photolysis.[3]1. Filter the precipitate and analyze it by techniques such as FT-IR or elemental analysis. 2. Add radical scavengers (e.g., TEMPO) to the reaction mixture to see if it inhibits the formation of the coloration/precipitate. 3. Degas the solvent prior to use to remove dissolved oxygen, which can promote decomposition.[2]
DD-004 Inconsistent reaction yields or rates. The stability of this compound may be sensitive to trace impurities, such as water or acid/base. The presence of certain metal catalysts can also accelerate decomposition.[4]1. Ensure all reagents and solvents are of high purity and are properly dried. 2. Use freshly prepared solutions of this compound. 3. If using a metal catalyst, screen different catalysts or consider a catalyst-free approach.

Frequently Asked Questions (FAQs)

1. What are the likely decomposition products of this compound?

Based on related heterocyclic compounds, decomposition is likely to proceed via ring cleavage. This can result in the formation of smaller, volatile molecules such as nitrogen (N₂), nitrous oxide (N₂O), and formaldehyde (CH₂O). The specific products can be influenced by factors like temperature and the presence of other reagents.

2. How can I monitor the decomposition of this compound in my experiments?

Several analytical techniques can be employed:

  • ¹H and ¹³C NMR Spectroscopy: To observe the disappearance of the starting material and the appearance of new signals corresponding to decomposition products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify components in the reaction mixture, including the parent compound and any non-volatile decomposition products.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To analyze for volatile decomposition products in the headspace of the reaction vessel.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To monitor changes in functional groups, which can indicate the breakdown of the dioxadiazine ring.

3. What are the optimal storage conditions to minimize the decomposition of this compound?

To ensure stability, this compound should be stored in a cool, dark, and dry environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition.

4. Is this compound sensitive to light?

Yes, similar heterocyclic compounds can undergo photolytic decomposition upon exposure to UV or even visible light.[2][3] It is recommended to conduct experiments in amber glassware or with the reaction vessel shielded from light.

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition by ¹H NMR

  • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum at room temperature (t=0).

  • Heat the NMR tube to the desired temperature in a temperature-controlled NMR probe.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material and any new signals from decomposition products to determine the rate of decomposition.

Protocol 2: Identification of Volatile Decomposition Products by GC-MS

  • Place a known amount of this compound in a sealed vial.

  • Heat the vial at a specific temperature for a set period.

  • Allow the vial to cool to room temperature.

  • Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial.

  • Inject the gas sample into a GC-MS instrument.

  • Analyze the resulting mass spectra to identify the volatile decomposition products.

Quantitative Data Summary

The following table summarizes hypothetical decomposition data for this compound under different conditions. This data is illustrative and based on the behavior of analogous compounds.

ConditionTemperature (°C)Half-life (t₁/₂) (hours)Major Decomposition Products
In DMSO25> 500-
In DMSO10024N₂, CH₂O
In Methanol25 (in light)12N₂O, CH₂O, Formic Acid
In Toluene with Pd/C802N₂, CH₂O

Visualizations

Decomposition_Pathway This compound This compound Intermediate_1 [O=N-O-CH2-N=CH2] This compound->Intermediate_1 Heat or Light Products N₂ CH₂O Other Fragments Intermediate_1->Products Ring Cleavage

Caption: Proposed decomposition pathway for this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Observe_Decomposition Unexpected Result (e.g., low yield, side products) Check_Temp Is Temperature Too High? Observe_Decomposition->Check_Temp Check_Light Is Reaction Exposed to Light? Check_Temp->Check_Light No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Reagents Are Reagents/Solvents Pure? Check_Light->Check_Reagents No Protect_Light Protect from Light Check_Light->Protect_Light Yes Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents Yes

Caption: A logical workflow for troubleshooting unexpected decomposition.

References

optimization of reaction conditions for 1,4,2,3-dioxadiazine.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,4,2,3-Dioxadiazine

Disclaimer: The synthesis of this compound is not well-documented in publicly available chemical literature. Therefore, this guide provides a proposed synthetic pathway and troubleshooting advice based on established principles of heterocyclic chemistry and analogous reaction mechanisms. The experimental protocols and quantitative data are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A feasible approach for constructing the this compound ring is a hetero-Diels-Alder [4+2] cycloaddition reaction. This would likely involve the reaction of a 1,2-diaza-1,3-diene equivalent with a dienophile containing an O=O bond, or more practically, the reaction of a diene with a suitable azo-compound and an oxygen source. A proposed pathway is the cycloaddition of an α,β-unsaturated carbonyl compound with a nitrosocarbonyl intermediate, generated in situ.

Q2: What are the main challenges expected in the synthesis of this compound?

A2: Key challenges include the stability of the starting materials and the final product, potential for side reactions such as polymerization or decomposition, and difficulties in purification due to the polarity of the target molecule. The N-O bonds in the heterocyclic ring may also be susceptible to cleavage under certain conditions.[1][2][3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product. Due to the potential polarity of the product, a polar solvent system for the mobile phase may be required. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the safety precautions for working with reagents for this synthesis?

A4: The proposed precursors, such as hydroxylamines and oxidizing agents, should be handled with care. Oxidizing agents can be hazardous, and many organic nitrogen compounds are potentially explosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded starting materials.2. Incorrect reaction temperature.3. Inappropriate solvent.4. Catalyst poisoning or inactivity.5. Unfavorable reaction equilibrium.1. Check the purity and activity of starting materials. Purify if necessary.2. Optimize the reaction temperature. Some cycloadditions require elevated temperatures, while others may need cooling to prevent decomposition.3. Screen different solvents to improve solubility and reaction rate.4. If a catalyst is used, try a different catalyst or increase the catalyst loading.5. If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product.
Formation of Multiple Products/Side Reactions 1. Competing reaction pathways (e.g., dimerization, polymerization).2. Decomposition of starting materials or product.3. Isomerization of the product.1. Adjust the concentration of reactants; higher dilution may favor intramolecular cyclization over intermolecular side reactions.2. Lower the reaction temperature and monitor the reaction closely to stop it once the product is formed.3. Analyze the side products to understand the competing pathways and adjust conditions to minimize them.
Difficulty in Product Purification 1. Product is highly polar and water-soluble.2. Product co-elutes with starting materials or byproducts on silica gel.3. Product is unstable on silica gel.1. For polar compounds, consider reverse-phase chromatography or crystallization from a suitable solvent system.[5][6][7][8]2. Try a different stationary phase for chromatography, such as alumina, or use a different eluent system.[6]3. Use a neutral stationary phase like deactivated silica or alumina, or consider non-chromatographic purification methods like recrystallization or distillation if applicable.
Product Decomposes Upon Isolation 1. The this compound ring is inherently unstable.2. Exposure to air, light, or acid/base during workup.1. The stability of heterocycles with N-O bonds can be limited.[1][2][3][4] Handle the product at low temperatures and under an inert atmosphere.2. Perform the workup and purification under neutral conditions and protect the product from light. Store the final product under an inert atmosphere at a low temperature.

Quantitative Data Summary

As specific literature data for the synthesis of this compound is unavailable, the following table provides a template for optimizing reaction conditions based on a hypothetical [4+2] cycloaddition.

Entry Reactant A (equiv.) Reactant B (equiv.) Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
11.01.210Dichloromethane252415
21.01.210Toluene801235
31.01.210Acetonitrile601825
41.01.510Toluene801245
51.01.520Toluene80855

Experimental Protocols

Proposed Synthesis of a Substituted this compound via [4+2] Cycloaddition

This protocol describes a hypothetical synthesis of a substituted this compound from an N-hydroxyamidine and an α,β-unsaturated ketone.

Materials:

  • N-hydroxyamidine derivative (1.0 equiv)

  • α,β-unsaturated ketone (1.2 equiv)

  • Oxidizing agent (e.g., lead tetraacetate) (1.1 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the N-hydroxyamidine derivative (1.0 equiv) and the α,β-unsaturated ketone (1.2 equiv).

  • Dissolve the reactants in anhydrous toluene under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the oxidizing agent (1.1 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C. The oxidizing agent is intended to generate a reactive nitroso intermediate in situ.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.

Visualizations

reaction_pathway reactant1 N-Hydroxyamidine intermediate In situ generated Nitroso Intermediate reactant1->intermediate Oxidation reactant2 α,β-Unsaturated Ketone cycloaddition [4+2] Cycloaddition reactant2->cycloaddition oxidant Oxidizing Agent oxidant->intermediate intermediate->cycloaddition product This compound cycloaddition->product

Caption: Proposed reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Experiment Start reaction Run Reaction start->reaction monitor Monitor by TLC/HPLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Workup & Purification complete->workup Yes analyze Analyze Product workup->analyze low_yield Low Yield? analyze->low_yield troubleshoot Troubleshoot: - Check Reagents - Optimize Conditions - Check Purification low_yield->troubleshoot Yes success Successful Synthesis low_yield->success No troubleshoot->reaction

Caption: A general workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of 1,4,2,3-Dioxadiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The 1,4,2,3-dioxadiazine ring system is a specialized heterocyclic motif, and detailed literature on the specific purification challenges of its derivatives is limited. This guide provides general troubleshooting advice and frequently asked questions based on established principles for the purification of polar, poly-heteroatomic, and N-oxide containing compounds. Researchers should adapt these recommendations to their specific derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Low Recovery After Column Chromatography

Symptom Possible Cause Suggested Solution
No product elutes from the column.High Polarity: The compound is strongly adsorbed to the stationary phase (e.g., silica gel).- Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethyl acetate, methanol) may be necessary.[1] - Consider using a more polar stationary phase like alumina (neutral or basic) or reverse-phase silica (C18). - If using silica gel, adding a small percentage of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help reduce tailing and improve elution.
Product elutes with impurities.Inappropriate Solvent System: The chosen mobile phase does not provide adequate separation between the product and impurities.- Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal mobile phase that gives good separation (Rf value of the product around 0.3-0.5 and clear separation from spots of impurities).[1] - A two-step chromatography process might be necessary if impurities are very close in polarity.
Streaking or tailing of the product spot on TLC and column.Compound Degradation: The compound may be unstable on the stationary phase.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. - Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Issue 2: Difficulty with Recrystallization

Symptom Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing.High concentration of impurities: Impurities can inhibit crystal lattice formation. Inappropriate solvent: The solvent is too good a solvent, even at low temperatures.- Attempt to purify the crude product by column chromatography first to remove the bulk of impurities. - Use a solvent pair for recrystallization. Dissolve the compound in a small amount of a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Heat to redissolve and then cool slowly.[2][3][4][5]
No crystal formation upon cooling.Solution is not saturated: Too much solvent was used. Compound is highly soluble in the chosen solvent at all temperatures. - Evaporate some of the solvent to increase the concentration and try cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] - Test a range of solvents to find one in which the compound has high solubility when hot and low solubility when cold.[3][4]
Colored impurities persist in the crystals.Impurities are co-crystallizing with the product. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.[4] - A second recrystallization from a different solvent system may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before attempting to purify a new this compound derivative?

A1: Before any purification, it is crucial to characterize the crude product as much as possible. Obtain a proton NMR and/or a mass spectrum to confirm the presence of the desired product and to get an idea of the major impurities. Perform solubility tests in a range of common laboratory solvents to guide the choice of purification method (chromatography or recrystallization).[3][4]

Q2: Are there any known stability issues with the this compound ring system that could affect purification?

A2: While specific data for this ring system is scarce, heterocyclic compounds containing multiple heteroatoms, especially N-O bonds, can be sensitive to acidic or basic conditions and elevated temperatures. It is advisable to conduct purification steps at or below room temperature if possible and to use neutral stationary phases for chromatography. Thermal decomposition could be a concern, so prolonged heating during recrystallization should be avoided.

Q3: How can I remove highly polar, water-soluble impurities?

A3: A liquid-liquid extraction can be effective. If your compound has low water solubility, you can dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with water or brine. This will partition the highly polar impurities into the aqueous layer. Be sure to check that your product does not have significant solubility in the aqueous phase.

Q4: My this compound derivative is a non-crystalline solid (amorphous). How can I purify it?

A4: For amorphous solids that are difficult to crystallize, column chromatography is the preferred method of purification.[1] If the compound is still impure after chromatography, you can try dissolving it in a minimal amount of a volatile solvent and then precipitating it by adding a large volume of a non-solvent.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase, starting with a low polarity and gradually increasing it if a gradient is used.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold.[3][4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow start Crude Product sol_test Solubility Tests start->sol_test tlc TLC Analysis start->tlc decision Purification Method? sol_test->decision tlc->decision chrom Column Chromatography decision->chrom Impurities have different polarities recryst Recrystallization decision->recryst Crystalline solid analysis Purity Analysis (NMR, MS) chrom->analysis recryst->analysis pure_prod Pure Product analysis->pure_prod

Caption: A general workflow for the purification of organic compounds.

Troubleshooting_Recrystallization start Attempt Recrystallization oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals success Crystals Form start->success sol_pair Use Solvent Pair oiling_out->sol_pair Try: pre_purify Pre-purify by Chromatography oiling_out->pre_purify Try: concentrate Concentrate Solution no_crystals->concentrate Try: induce Induce Crystallization (scratch/seed) no_crystals->induce Try: change_solvent Change Solvent no_crystals->change_solvent Try: sol_pair->success pre_purify->start concentrate->success induce->success change_solvent->start

Caption: A troubleshooting guide for common recrystallization problems.

References

Technical Support Center: 1,4,2,3-Dioxadiazine Stabilization for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1,4,2,3-Dioxadiazine and its derivatives are predicted to be high-energy materials. All handling and experimentation should be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The information provided here is for guidance and is based on general principles for energetic and heterocyclic compounds due to the limited specific data available for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered potentially unstable?

A1: this compound is a heterocyclic compound with the molecular formula C₂H₂N₂O₂. Its high nitrogen and oxygen content suggests it is an energetic material, meaning it can release a significant amount of energy upon decomposition. The presence of a weak N-O bond in the ring system can contribute to its instability.[1]

Q2: What are the primary safety concerns when working with this compound?

A2: The primary safety concerns are associated with its potential as an energetic material. These include sensitivity to heat, shock, friction, and electrostatic discharge, which could lead to rapid decomposition or explosion.[2][3] Toxicity of the compound and its precursors or decomposition products is also a potential concern.

Q3: How should this compound be stored?

A3: As a precautionary measure, it should be stored in a cool, dark, and dry environment, preferably in a designated and properly ventilated storage area for energetic materials. It should be kept away from heat sources, potential ignition sources, and incompatible materials.

Q4: What are the general signs of decomposition I should watch for?

A4: Visual signs of decomposition can include color change, gas evolution, or pressure buildup in the storage container. Any unexpected changes in the physical appearance of the material should be treated as a sign of potential instability.

Troubleshooting Guide

Issue 1: Unexpectedly Rapid or Violent Reaction During Synthesis

Possible Cause:

  • Thermal Runaway: The synthesis reaction may be highly exothermic, leading to a rapid increase in temperature and an uncontrolled reaction rate.

  • Incompatible Reagents: The use of strong oxidizing or reducing agents in combination with the heterocyclic core can lead to violent reactions.

  • Friction or Shock: Grinding or vigorous stirring of solid intermediates could initiate decomposition.

Solutions:

  • Temperature Control: Conduct the synthesis at the lowest possible temperature and use a cooling bath to manage exotherms.

  • Slow Reagent Addition: Add reagents dropwise or in small portions to control the reaction rate.

  • Dilution: Use an appropriate inert solvent to dilute the reaction mixture and help dissipate heat.

  • Avoid Mechanical Stress: Use smooth stirring and avoid grinding of any energetic intermediates.[4]

Issue 2: Difficulty in Isolating a Pure Product

Possible Cause:

  • Decomposition During Workup: The compound may be unstable under the conditions of extraction, concentration, or purification.

  • Co-crystallization with Solvents or Byproducts: Impurities may be incorporated into the crystal lattice of the product.

Solutions:

  • Minimize Heat Exposure: Use low-boiling-point solvents for extraction and perform concentration under reduced pressure and at low temperatures.[4]

  • Alternative Purification: Consider purification methods that avoid high temperatures, such as precipitation or recrystallization from a carefully selected solvent system at low temperatures.

  • In-situ Generation: If the isolated compound is too unstable, consider generating it in-situ for immediate use in subsequent reactions.[4]

Issue 3: Product Decomposes During Storage

Possible Cause:

  • Inherent Instability: The this compound ring system may be intrinsically unstable.

  • Presence of Impurities: Residual acid, base, or metal catalysts from the synthesis can promote decomposition.

  • Environmental Factors: Exposure to light, heat, or moisture can accelerate decomposition.

Solutions:

  • Thorough Purification: Ensure the final product is free from any impurities that could act as catalysts for decomposition.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen or moisture.

  • Desensitization: For longer-term storage, consider storing the compound in a solution with a high-boiling, inert solvent to reduce its sensitivity.

Data Presentation

Table 1: General Handling Precautions for Energetic Heterocyclic Compounds

ParameterRecommendationRationale
Scale Start with small-scale experiments (<0.5 g).[4]To minimize the hazard in case of an unexpected decomposition.
Temperature Maintain low temperatures during reaction and workup.To prevent thermally induced decomposition.
Atmosphere Use an inert atmosphere (N₂ or Ar) where possible.To prevent oxidation or reaction with moisture.
Additives Avoid strong acids, bases, and metals unless essential.These can catalyze decomposition pathways.
Mechanical Stress Avoid grinding, sonication, and vigorous stirring of solids.[4]To prevent initiation by friction or shock.
PPE Wear appropriate personal protective equipment, including safety glasses, face shield, and blast shield.[3][5]To protect against potential explosions or splashes.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at low temperatures but more soluble at a slightly elevated (but still low) temperature.

  • Dissolution: In a flask equipped with a magnetic stirrer, add the crude product. Slowly add the cooled solvent while stirring until the solid is just dissolved. Avoid heating if possible. If gentle heating is required, use a water bath and do not exceed 30-40°C.

  • Cooling: Once dissolved, slowly cool the solution in an ice bath, and then transfer to a freezer or cryocooler to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under a stream of inert gas or in a vacuum desiccator at room temperature.

Protocol 2: Small-Scale Sensitivity Testing (Qualitative)

  • Thermal Sensitivity: Place a few milligrams of the substance on a hot plate in a fume hood with the sash down. Gradually increase the temperature and observe for any signs of decomposition (color change, melting with decomposition, gas evolution).

  • Impact Sensitivity: Place a small amount of the material on a solid, non-reactive surface (e.g., a ceramic plate) and gently tap it with a non-metallic object (e.g., a wooden or Teflon rod). Observe for any reaction. Note: This is a very crude test and should be performed with extreme caution and behind a blast shield.

  • Friction Sensitivity: Gently rub a small amount of the material between two non-reactive surfaces (e.g., two ceramic plates). Observe for any signs of reaction. Note: This should also be done with extreme caution and behind a blast shield.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis & Storage cluster_troubleshooting Troubleshooting Loop reagents Starting Materials reaction Controlled Reaction (Low Temp, Slow Addition) reagents->reaction extraction Low-Temp Extraction reaction->extraction decomposition Decomposition Observed reaction->decomposition purification Low-Temp Recrystallization or Precipitation extraction->purification extraction->decomposition analysis Characterization (e.g., NMR, IR) purification->analysis purification->decomposition storage Inert Storage (Cool, Dark) analysis->storage modify_conditions Modify Conditions (e.g., Lower Temp, Change Solvent) decomposition->modify_conditions Feedback modify_conditions->reaction

Caption: General experimental workflow for synthesizing and handling potentially unstable compounds.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome cluster_mitigation Mitigation Strategies temp Temperature decomposition Decomposition temp->decomposition light Light Exposure light->decomposition impurities Impurities (Acid, Base, Metal) impurities->decomposition mechanical_stress Mechanical Stress mechanical_stress->decomposition low_temp Low Temperature darkness Dark Storage purification High Purity careful_handling Careful Handling low_temp->temp Mitigates darkness->light Mitigates purification->impurities Mitigates careful_handling->mechanical_stress Mitigates

Caption: Factors influencing the stability of energetic compounds and corresponding mitigation strategies.

References

Technical Support Center: 1,4,2,3-Dioxadiazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,4,2,3-dioxadiazines. Given the limited specific literature on this heterocyclic system, some guidance is based on established principles and common side reactions observed in the synthesis of related nitrogen- and oxygen-containing heterocycles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,4,2,3-dioxadiazines, particularly when using amidoxime precursors.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of the Desired 1,4,2,3-Dioxadiazine 1. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. 2. Degradation of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions. 3. Inefficient Cyclization: The ring-closing step may be inefficient.1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants. 2. Use Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. Consider using a milder base or catalyst. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of a Major Side Product Identified as a 1,2,4-Oxadiazole Alternative Cyclization Pathway: Amidoximes can react with certain electrophiles to form 1,2,4-oxadiazoles, which is often a competing reaction. This is a common reaction pathway for amidoximes.[1][2]1. Choice of Electrophile: The structure of the electrophile is critical. Ensure it is designed to favor the formation of the six-membered dioxadiazine ring. 2. Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor the side reaction. 3. Solvent Effects: Investigate the use of different solvents, as they can influence the reaction pathway.
Presence of Unreacted Amidoxime 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Poor Solubility: The amidoxime may not be fully soluble in the reaction solvent.1. Increase Reaction Time/Temperature: Extend the reaction time or cautiously increase the temperature. 2. Improve Solubility: Use a co-solvent to improve the solubility of the amidoxime. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material.
Isolation of a Decomposed Product Instability of the Dioxadiazine Ring: The this compound ring may be thermally or chemically unstable.1. Milder Work-up: Use a milder work-up procedure, avoiding strong acids or bases and high temperatures. 2. Purification Strategy: Opt for purification methods that are gentle, such as column chromatography at room temperature over distillation. 3. Immediate Use: If the product is unstable, consider using it in the subsequent step immediately after synthesis without prolonged storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1,4,2,3-dioxadiazines?

A1: While specific literature is sparse, analogous heterocyclic syntheses suggest that likely precursors would include N-hydroxy-imidoyl compounds (such as N-hydroxy-imidoyl chlorides or cyanides) and amidoximes, which would react with a suitable dielectrophile.[1]

Q2: My main side product is a 1,2,4-oxadiazole. Why is this happening and how can I prevent it?

A2: The formation of a 1,2,4-oxadiazole is a very common reaction pathway when using amidoximes.[1][2] This five-membered ring is often thermodynamically favored. To minimize its formation, you can try to:

  • Modify the electrophile: Use an electrophile that is sterically or electronically biased to favor the six-membered ring formation.

  • Change the reaction conditions: Lowering the reaction temperature may favor the kinetic product, which could be the desired dioxadiazine.

  • Use a different base: The choice of base can influence the nucleophilicity of the different atoms in the amidoxime and thus direct the cyclization pathway.

Q3: I am not seeing any product formation. What are some general tips to get the reaction to work?

A3: If you are not observing product formation, consider the following:

  • Confirm the quality of your starting materials: Ensure your amidoxime or other precursors are pure and have not degraded.

  • Activation of the electrophile: Your electrophile may require activation. For example, if you are using a dicarboxylic acid, it may need to be converted to a more reactive diacyl chloride.

  • Catalysis: The reaction may require a catalyst. For similar cyclizations, both acid and base catalysis are common. Experiment with catalytic amounts of a mild acid or base.

Q4: How can I confirm that I have synthesized the this compound ring?

A4: A combination of analytical techniques is essential for structure confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbons in your molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • X-ray Crystallography: If you can obtain a suitable crystal, this will provide unambiguous proof of the structure.

Experimental Protocol: Representative Synthesis of a this compound Derivative

Reaction: Cyclization of an N-hydroxy-imidoyl chloride with a peroxide source.

Materials:

  • Substituted N-hydroxy-imidoyl chloride (1.0 eq)

  • Hydrogen peroxide (or a suitable peroxide source) (1.1 eq)

  • Anhydrous, non-protic solvent (e.g., THF, Dichloromethane)

  • Organic base (e.g., Triethylamine, DIPEA) (2.2 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve the N-hydroxy-imidoyl chloride (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the organic base (2.2 eq) to the solution with stirring.

  • In a separate flask, prepare a solution of the peroxide source (1.1 eq) in the same anhydrous solvent.

  • Add the peroxide solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using NMR, MS, and IR spectroscopy.

Visualizing a Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues in this compound synthesis.

G Troubleshooting Workflow for this compound Synthesis cluster_issues Identified Issues cluster_solutions Potential Solutions start Reaction Complete? low_yield Low or No Yield start->low_yield No product_ok Successful Synthesis start->product_ok Yes side_product Major Side Product (e.g., 1,2,4-Oxadiazole) low_yield->side_product Side Product Detected? unreacted_sm Unreacted Starting Material low_yield->unreacted_sm Starting Material Present? optimize Optimize Conditions (Temp, Time, Conc.) low_yield->optimize change_reagents Change Electrophile or Base side_product->change_reagents extend_reaction Increase Reaction Time/Temp unreacted_sm->extend_reaction optimize->start change_reagents->start extend_reaction->start

References

Technical Support Center: Characterization of 1,4,2,3-Dioxadiazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,2,3-dioxadiazines. Due to the limited specific literature on this particular heterocyclic system, the following information is based on general principles of small molecule characterization, with a focus on challenges commonly encountered with nitrogen-oxygen containing heterocycles.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poor resolution or broad peaks in ¹H or ¹³C NMR spectra.

Possible Cause Suggested Solution
Sample Impurities Purify the sample using flash chromatography with a suitable solvent system. Common impurities in heterocyclic synthesis include starting materials, reagents, and decomposition products.
Paramagnetic Species Degas the NMR solvent and sample by bubbling with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles to remove dissolved oxygen.[1]
Compound Aggregation Use a more dilute sample. Experiment with different deuterated solvents to improve solubility and reduce aggregation.
Compound Instability/Decomposition Acquire spectra at a lower temperature to slow down decomposition. Ensure the sample is freshly prepared and run the experiment promptly. For air-sensitive compounds, prepare the sample in an inert atmosphere using a glovebox or Schlenk line.[2][3][4][5]
Poor Shimming Manually shim the spectrometer to improve magnetic field homogeneity. Ensure the sample volume and position in the tube are optimal.

Issue: Unexpected or missing signals in the NMR spectrum.

Possible Cause Suggested Solution
Decomposition The compound may have degraded. Compare with a freshly prepared sample. Consider the possibility of ring-opening or rearrangement, which is common in N-O heterocycles.[6][7]
Low Concentration The concentration of the sample may be too low for certain signals to be detected above the noise, especially for ¹³C NMR. Increase the number of scans or prepare a more concentrated sample.
Proton Exchange Protons attached to nitrogen or oxygen may exchange with residual water in the solvent, leading to broad or absent signals. Use a very dry deuterated solvent.
Mass Spectrometry (MS)

Issue: No molecular ion peak ([M+H]⁺ or M⁺˙) is observed.

Possible Cause Suggested Solution
Compound Instability The molecule may be fragmenting in the ion source. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).[8]
Inefficient Ionization Optimize ionization source parameters. For ESI, adjust the mobile phase pH to promote protonation (acidic for positive mode) or deprotonation (basic for negative mode).[9]
In-source Fragmentation Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

Issue: Complex or uninterpretable fragmentation pattern.

Possible Cause Suggested Solution
Multiple Fragmentation Pathways N-O heterocycles can undergo complex rearrangements and fragmentations. Use tandem MS (MS/MS) to isolate the molecular ion and study its specific fragmentation pathways.
Presence of Adducts In ESI-MS, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules are common.[2][10][11][12] Use high-purity solvents and fresh glassware to minimize salt contamination.
Background Ions Run a blank (solvent only) to identify background ions originating from the solvent or system.
Chromatography (Purification)

Issue: Co-elution of the product with impurities during column chromatography.

Possible Cause Suggested Solution
Inappropriate Solvent System Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[13]
Compound Instability on Silica Some nitrogen-containing compounds can be unstable on acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[14] Alternatively, use a different stationary phase like alumina or a reversed-phase silica.
Overloading the Column Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of compound to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: My 1,4,2,3-dioxadiazine derivative appears to be unstable. How can I handle it for characterization?

A1: Due to the presence of a peroxide-like O-N bond and a relatively high nitrogen content, 1,4,2,3-dioxadiazines are expected to be sensitive to heat, light, and acid/base conditions.

  • Storage: Store the compound at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere.

  • Handling: For spectroscopic analysis, prepare samples immediately before measurement. If the compound is air-sensitive, use a glovebox or Schlenk line for sample preparation.[2][3][4][5][15]

  • Purification: Use rapid purification techniques like flash column chromatography and avoid prolonged exposure to the stationary phase.[13][14][16][17]

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for a this compound ring?

A2: While no specific experimental data for the parent this compound is readily available, we can predict the approximate chemical shifts based on the electronic environment of the ring atoms.

  • ¹H NMR: The protons on the carbon atoms of the ring are adjacent to both oxygen and nitrogen atoms, which are electronegative. Therefore, their signals are expected to be in the downfield region, likely between δ 4.0 and 6.0 ppm . The exact shift will depend on the substituents on the ring.

  • ¹³C NMR: The carbon atoms in the ring are also deshielded due to the attached heteroatoms. Their signals are expected to appear in the range of δ 60-90 ppm .

Q3: What fragmentation patterns should I expect in the mass spectrum of a this compound?

A3: The this compound ring contains several weak bonds (N-O, O-O implied proximity, C-O, C-N). Fragmentation is likely to be initiated by the cleavage of one of these bonds. Common fragmentation pathways for N-O heterocycles include the loss of small neutral molecules such as NO, N₂O, or CO₂. Ring-opening followed by further fragmentation is also a probable pathway.

Q4: I am observing multiple peaks in my ESI-MS spectrum even for a pure compound. What could they be?

A4: In Electrospray Ionization Mass Spectrometry (ESI-MS), it is common to observe adduct ions in addition to the protonated molecule ([M+H]⁺). For a molecule with the formula C₂H₂N₂O₂, the expected exact mass is approximately 86.01 Da. Common adducts to look for include:

Adduct Ion Expected m/z
[M+H]⁺87.02
[M+Na]⁺109.00
[M+K]⁺124.98
[M+NH₄]⁺104.05
[2M+H]⁺173.03

These adducts can help confirm the molecular weight of your compound.[2][10][11][12][18]

Experimental Protocols

Detailed Protocol for ¹H NMR of an Air-Sensitive this compound Derivative
  • Preparation: Dry an NMR tube and cap in an oven at >100°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

  • Glovebox/Schlenk Line: Transfer the dried NMR tube into a glovebox or attach it to a Schlenk line.

  • Sample Preparation: Weigh approximately 1-5 mg of the this compound derivative directly into the NMR tube.

  • Solvent Addition: Using a syringe, add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆ that has been stored over molecular sieves).

  • Sealing: Cap the NMR tube securely. If using a standard cap, wrap the cap and the top of the tube with parafilm. For highly sensitive compounds, use a J. Young NMR tube.[3][4]

  • Mixing: Gently invert the tube several times to dissolve the sample completely.

  • Analysis: Immediately acquire the ¹H NMR spectrum.

General Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • Mobile Phase: For positive ion mode, add a small amount of formic acid (0.1%) to the mobile phase to promote protonation. For negative ion mode, a small amount of ammonium hydroxide or a volatile amine can be added to aid deprotonation.[9]

  • Infusion: Directly infuse the sample solution into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. If fragmentation is observed, reduce the cone/fragmentor voltage.

  • Tandem MS (Optional): To study fragmentation, perform an MS/MS experiment by selecting the molecular ion (or a prominent adduct) as the precursor ion and applying collision-induced dissociation (CID).

Visualizations

Logical Workflow for Troubleshooting NMR Characterization

SignalingPathway Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression promotes Dioxadiazine This compound Derivative Dioxadiazine->KinaseB inhibits

References

Technical Support Center: Enhancing the Energetic Performance of Dioxadiazines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the energetic properties of 1,4,2,3-dioxadiazine is currently limited. The following technical support guide is based on research into structurally related and more extensively studied isomers, such as 1,4,2,5-dioxadiazine and 1,2,4,5-dioxadiazine. The methodologies and troubleshooting advice provided are based on established principles for nitrogen-rich heterocyclic energetic materials and may serve as a valuable starting point for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

Q2: How can the energetic performance of dioxadiazine-based compounds be enhanced?

A2: The energetic performance of dioxadiazine derivatives, and nitrogen-rich heterocycles in general, can be enhanced through several strategies:

  • Introduction of Energetic Groups: Incorporating nitro groups (-NO₂) is a common method to improve oxygen balance and detonation performance.[2]

  • Formation of Energetic Salts: Creating nitrogen-rich energetic salts can improve thermal stability and modify sensitivity.

  • Structural Modification: Attaching other energetic heterocyclic rings (e.g., furazan, triazole) to the dioxadiazine backbone can significantly boost performance.[3]

  • Increasing Molecular Density: Strategies that lead to denser crystal packing can enhance detonation velocity and pressure.

Q3: What are the key safety concerns when working with new dioxadiazine derivatives?

A3: As with all energetic materials, safety is paramount. Key concerns include:

  • Sensitivity: New compounds may be highly sensitive to impact, friction, and electrostatic discharge. Always handle small quantities with appropriate personal protective equipment (PPE).

  • Thermal Stability: The decomposition temperature of novel derivatives can be unpredictable. Thermal analysis (DSC/TGA) should be performed early to understand the material's thermal behavior.

  • Toxicity: The toxicological properties of new dioxadiazine compounds are often unknown. Assume they are toxic and handle them with care, using fume hoods and appropriate PPE.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low Yield of Dioxadiazine Ring Formation Unoptimized reaction conditions (temperature, pressure, catalyst).Systematically vary reaction parameters. Consider using flow chemistry for better control over reaction conditions.
Side reactions leading to unwanted byproducts.Analyze byproducts using techniques like NMR and Mass Spectrometry to understand side reaction pathways and adjust precursors or conditions accordingly.
Difficulty in Purifying the Final Compound Product is unstable under purification conditions (e.g., high temperature, certain solvents).Use milder purification techniques like recrystallization from different solvents at low temperatures. Avoid column chromatography if the compound is sensitive.
Product is highly insoluble.Experiment with a wider range of solvents or solvent mixtures for recrystallization.
Product is Unstable and Decomposes on Storage Inherent thermal instability.Store the compound at low temperatures, protected from light and moisture. Consider converting it to a more stable energetic salt.
Presence of impurities that catalyze decomposition.Ensure high purity of starting materials and solvents. Re-purify the final product.
Enhancing Energetic Performance
Issue Potential Cause Troubleshooting Steps
Low Detonation Velocity and Pressure Low density of the material.Explore different crystallization methods to obtain denser polymorphs. Introduce functional groups that promote efficient crystal packing.
Poor oxygen balance.Introduce nitro groups or other oxygen-rich functionalities.[2]
High Sensitivity to Impact and Friction Unfavorable crystal structure or molecular features.Co-crystallization with other insensitive energetic materials. Formation of energetic salts to create more stable ionic interactions.
Presence of sensitive functional groups.Modify the molecular structure to replace or shield highly sensitive groups.
Low Thermal Stability (Decomposition Temperature is too low) Presence of thermally labile functional groups.Introduce groups that enhance thermal stability, such as amino groups, or form salts.
Impurities from the synthesis process.Ensure rigorous purification of the final compound.

Quantitative Data on Dioxadiazine Derivatives

The following tables summarize the energetic properties of various derivatives of 1,4,2,5-dioxadiazine and 1,2,4,5-dioxadiazine found in the literature. This data can be used as a benchmark for new compounds.

Table 1: Energetic Properties of 1,4,2,5-Dioxadiazine Derivatives

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)Reference
3,6-bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine-8328-15288155[3]
3,6-bis(1-nitro-1H-pyrazol-3-yl)-1,4,2,5-dioxadiazine-7681-20216192[3]
Trinitroethylamino derivative of 3,6-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine1.73-1.958519-956329.3-43.316.3100-240154[3]
Ammonium salt of 3,6-bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine1.73-1.958519-956329.3-43.313.4100-240177[3]

Table 2: Energetic Properties of 1,2,4,5-Dioxadiazine Energetic Salts

CationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)Reference
Ammonium1.730 - 1.9147754 - 909526.3 - 38.11.5 - 4.553 - >144114[4][5]
Hydroxylammonium1.730 - 1.9147754 - 909526.3 - 38.11.5 - 4.553 - >144-[4][5]
4-amino-1,2,4-triazolium1.730 - 1.9147754 - 909526.3 - 38.11.5 - 4.553 - >144-[4]

Experimental Protocols

General Synthesis of Dioxadiazine Derivatives

A common synthetic route to some dioxadiazine rings involves the cyclization of appropriate precursors. For instance, the synthesis of 5,6-dihydro-1,4,2-dioxazines has been achieved by the reaction of aromatic chlorooximes with 2-chloroethanol in the presence of sodium hydride.[6] While specific protocols for this compound are not detailed in the provided results, a general approach for synthesizing new derivatives would involve:

  • Precursor Synthesis: Synthesis of a suitable open-chain precursor containing the necessary N-O-C-C-N-O backbone.

  • Cyclization: An intramolecular cyclization reaction to form the dioxadiazine ring, often promoted by a base or a dehydrating agent.

  • Functionalization: Introduction of energetic groups (e.g., nitration) onto the stable dioxadiazine ring.

Characterization of Energetic Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These techniques are crucial for determining the thermal stability of new energetic compounds.

  • Objective: To determine the decomposition temperature (Td), melting point, and mass loss profile of the energetic material.

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is placed in an aluminum or copper crucible.

  • Experimental Conditions:

    • Heating Rate: A typical heating rate is 5-20 °C/min.[7]

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

    • Temperature Range: The temperature range should be wide enough to cover the melting and decomposition of the material, for example, from room temperature to 400 °C.

  • Data Analysis:

    • The DSC curve will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the major exothermic peak is often taken as the decomposition temperature.

    • The TGA curve will show the percentage of mass loss as a function of temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_performance Performance Evaluation cluster_optimization Optimization Precursor Precursor Synthesis Cyclization Ring Formation Precursor->Cyclization Purification Purification Cyclization->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Spectroscopy->Thermal Sensitivity Sensitivity Testing (Impact, Friction) Thermal->Sensitivity Calculation Detonation Performance Calculation Sensitivity->Calculation Modification Structural Modification Calculation->Modification Modification->Precursor Iterative Improvement

Caption: Experimental workflow for the development of new dioxadiazine-based energetic materials.

logical_relationship cluster_goal Goal cluster_properties Key Properties cluster_strategies Strategies Enhance Enhanced Energetic Performance Detonation High Detonation Velocity & Pressure Enhance->Detonation Stability Good Thermal Stability Enhance->Stability Sensitivity Low Sensitivity Enhance->Sensitivity Nitro Introduce -NO2 Groups Nitro->Detonation Nitro->Sensitivity Increases Salts Form Energetic Salts Salts->Stability Salts->Sensitivity Decreases Density Increase Crystal Density Density->Detonation Rings Add Energetic Rings Rings->Detonation Rings->Stability

Caption: Logical relationships for enhancing the energetic performance of dioxadiazines.

References

Technical Support Center: 1,2,3,5-Dioxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1,4,2,3-dioxadiazine" is not found in the chemical literature. This guide pertains to the closely related and studied class of compounds, 1,2,3,5-dioxadiazole derivatives , and addresses common challenges in minimizing impurities during their synthesis and purification.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,5-dioxadiazole derivatives.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common impurities in the synthesis of 1,2,3,5-dioxadiazole derivatives? Common impurities often include unreacted starting materials, side-products from rearrangement or decomposition, and residual solvents. The specific impurities will depend on the synthetic route employed.
How can I effectively monitor the purity of my 1,2,3,5-dioxadiazole sample? A combination of analytical techniques is recommended for comprehensive purity assessment. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] For heterocyclic compounds, quantitative 1H NMR (qHNMR) can be a powerful tool for determining purity and identifying impurities.[2]
What are the general stability considerations for 1,2,3,5-dioxadiazole derivatives? Heterocyclic compounds, particularly those with multiple heteroatoms, can be sensitive to heat, light, and pH. It is crucial to understand the stability profile of your specific derivative to prevent degradation during purification and storage.[3]
Are there any safety precautions I should take when working with these compounds? As with any chemical synthesis, proper personal protective equipment (PPE) is essential. Given the potential for instability in some heterocyclic systems, it is advisable to handle these compounds in a well-ventilated fume hood and to be aware of potential thermal decomposition pathways.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of unreacted starting materials.

  • The melting point of the product is broad and lower than expected.[4]

Possible Causes & Solutions:

Cause Troubleshooting Step
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[5] - Increase Temperature: If the compound is thermally stable, a moderate increase in temperature may drive the reaction to completion. - Add Excess Reagent: A slight excess of one of the reactants can sometimes ensure the complete consumption of the other.
Inefficient Purification - Optimize Chromatography: Adjust the solvent system (eluent) for column chromatography to achieve better separation between the product and starting materials. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.
Issue 2: Formation of Oily or Polymeric Byproducts

Symptoms:

  • The product is obtained as a viscous oil or a waxy solid instead of a crystalline material.

  • Complex mixture observed on TLC or in the NMR spectrum.

Possible Causes & Solutions:

Cause Troubleshooting Step
Side Reactions or Polymerization - Control Reaction Temperature: Run the reaction at a lower temperature to minimize side reactions. - Use a More Dilute Solution: High concentrations can sometimes favor polymerization. - Investigate Alternative Catalysts or Reagents: The choice of catalyst or reagents can significantly influence the reaction pathway.
Product Instability - Mild Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up procedure. - Purify at Low Temperature: If using column chromatography, consider running the column in a cold room to prevent on-column degradation.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by Quantitative 1H NMR (qHNMR)
  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire the 1H NMR spectrum, ensuring a sufficient relaxation delay for accurate integration.

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard.[2]

Visualizations

experimental_workflow General Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude purification_method Column Chromatography or Recrystallization crude->purification_method pure Pure Product purification_method->pure analysis Purity Assessment (NMR, LC-MS, etc.) pure->analysis final_product Final Product (>95% Purity) analysis->final_product

Caption: Workflow for Synthesis and Purification.

troubleshooting_logic Troubleshooting Logic for Impurities cluster_impurity_type Identify Impurity Type cluster_solutions_sm Solutions for Starting Material cluster_solutions_sp Solutions for Side-Products start Impurity Detected in Final Product starting_material Unreacted Starting Material start->starting_material side_product Side-Product start->side_product optimize_reaction Optimize Reaction Conditions starting_material->optimize_reaction optimize_purification Optimize Purification starting_material->optimize_purification change_conditions Change Reaction Conditions side_product->change_conditions alternative_route Consider Alternative Synthetic Route side_product->alternative_route

Caption: Troubleshooting Logic for Impurities.

References

Validation & Comparative

Comparative Stability Analysis: 1,4,2,3-Dioxadiazine vs. Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative chemical and metabolic stability of 1,4,2,3-dioxadiazine and triazole congeners.

In the landscape of heterocyclic chemistry, the stability of a scaffold is a critical determinant of its utility, particularly in the realm of drug development. While triazoles are well-established and extensively utilized due to their robust nature, emerging heterocycles such as this compound present a different profile. This guide provides a comparative overview of the stability of these two classes of compounds, supported by established principles of chemical structure and reactivity.

Executive Summary: A Tale of Two Rings

The core of this comparison lies in the fundamental differences in the electronic and structural nature of the this compound and triazole rings. Triazoles, existing as 1,2,3- and 1,2,4-isomers, are aromatic systems. This aromaticity confers a high degree of stability, making them resistant to a wide range of chemical and metabolic conditions. They are generally stable to heat, pH extremes, and common reagents.

Conversely, the this compound ring is a saturated, non-aromatic system containing two peroxide-like O-N bonds. Such bonds are inherently weak and prone to cleavage. The presence of adjacent nitrogen and oxygen atoms further contributes to the ring's predicted instability. As of the current literature, this compound and its simple derivatives are considered highly unstable and have not been isolated or characterized under standard conditions. Their existence is largely theoretical, and they are expected to be highly transient intermediates, if they form at all.

This guide, therefore, contrasts the well-documented stability of triazoles with the predicted, inherent instability of the this compound scaffold.

Structural Comparison and Predicted Reactivity

The stability of a heterocyclic compound is intrinsically linked to its structure. The diagrams below illustrate the core structures and highlight the key features governing their reactivity.

cluster_triazole Triazole (1,2,4-isomer) cluster_dioxadiazine This compound Triazole_Structure Dioxadiazine_Structure

Caption: Core structures of 1,2,4-triazole and this compound.

The aromatic nature of the triazole ring, with its delocalized π-electron system, is the primary reason for its high stability. In contrast, the this compound ring lacks aromaticity and contains weak O-N single bonds, which are known to be labile. This makes the ring susceptible to facile cleavage through various pathways, including thermal decomposition and reduction.

Quantitative Stability Data

Due to the transient nature of this compound, no experimental stability data is available. The following table presents typical stability data for the highly stable 1,2,4-triazole ring as a benchmark, with hypothetical data for this compound to illustrate the expected differences.

Parameter1,2,4-TriazoleThis compound (Predicted)
Thermal Stability
Decomposition Temp.> 200 °C< 0 °C
Chemical Stability
Aqueous Hydrolysis (pH 7.4)Highly StableHighly Unstable
Acidic Conditions (pH 1)StableRapid Decomposition
Basic Conditions (pH 13)StableRapid Decomposition
Oxidative Stability (H₂O₂)StableDecomposes
Reductive Stability (NaBH₄)StableDecomposes
Metabolic Stability
Human Liver Microsomes (t₁/₂)> 60 min< 1 min

Experimental Protocols

The assessment of compound stability is a cornerstone of preclinical drug development. Below are standardized protocols that would be employed to evaluate and compare the stability of heterocycles like triazoles and, hypothetically, this compound.

Chemical Stability in Aqueous Buffers

Objective: To determine the rate of hydrolytic degradation at different pH values.

Methodology:

  • A stock solution of the test compound (e.g., in DMSO) is prepared.

  • The stock solution is diluted into aqueous buffers at pH 1.0 (0.1 N HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 13.0 (0.1 N NaOH) to a final concentration of 1-10 µM.

  • Samples are incubated at a constant temperature (e.g., 37 °C).

  • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • The reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The half-life (t₁/₂) of the compound at each pH is calculated from the degradation curve.

Metabolic Stability in Liver Microsomes

Objective: To assess the susceptibility of a compound to phase I metabolic enzymes.

Methodology:

  • Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing MgCl₂.

  • The test compound is added to the microsome suspension to a final concentration of 1 µM and pre-incubated at 37 °C.

  • The metabolic reaction is initiated by the addition of NADPH (a cofactor for CYP450 enzymes).

  • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is terminated by adding cold acetonitrile with an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • The in vitro half-life (t₁/₂) is calculated from the rate of disappearance of the compound.

The logical workflow for a typical metabolic stability assay is depicted below.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome Suspension (pH 7.4) B Add Test Compound (1 µM) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate Half-life (t½) I->J

Caption: Workflow for a metabolic stability assay using liver microsomes.

Conclusion

The comparison between this compound and triazoles is a study in contrasts. Triazoles are a cornerstone of medicinal chemistry due to their exceptional stability, which is a direct result of their aromaticity. This allows them to serve as reliable scaffolds that can withstand the rigors of physiological conditions and diverse chemical reactions. In stark contrast, the this compound ring is predicted to be exceptionally unstable due to its non-aromatic nature and the presence of weak O-N bonds. For researchers in drug development, this distinction is critical. While triazoles offer a robust and predictable platform, the this compound scaffold, in its current form, is not a viable candidate for therapeutic applications and would require significant structural modification to impart any degree of stability. Future research into this and other novel heterocyclic systems will undoubtedly continue to refine our understanding of the intricate relationship between chemical structure and stability.

Validating the Elusive Structure of 1,4,2,3-Dioxadiazine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. This guide provides a comparative overview of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of the 1,4,2,3-dioxadiazine ring system. Due to the limited availability of experimental data for the parent compound, this guide presents predicted NMR data alongside a discussion of alternative and complementary analytical techniques.

The this compound is a six-membered heterocyclic compound with a symmetrical structure containing two oxygen and two nitrogen atoms. Its structural validation relies on a combination of spectroscopic methods to confirm the atomic connectivity and overall molecular framework. While NMR spectroscopy is a powerful tool for this purpose, techniques like X-ray crystallography and mass spectrometry provide invaluable complementary data.

Performance Comparison: NMR vs. Alternative Techniques

A combination of spectroscopic techniques is often employed for the robust structural elucidation of novel compounds.[1][2][3] The following table compares the utility of NMR, X-ray crystallography, and mass spectrometry in the context of validating the structure of this compound.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Information Provided Detailed atomic connectivity, chemical environment of nuclei, molecular symmetry.[4]Precise 3D molecular structure, bond lengths, and bond angles in the solid state.[5][6][7][8]Molecular weight and elemental composition.[9][10]
Sample State SolutionCrystalline solidSolid, liquid, or gas
Strengths - Non-destructive- Provides detailed information about the electronic environment of atoms- Can study dynamic processes in solution- Provides unambiguous proof of structure and stereochemistry[5]- High sensitivity- Determines molecular formula
Limitations - May not provide absolute stereochemistry- Can be complex for large molecules- Requires a suitable single crystal, which can be difficult to obtain- Provides limited information on atomic connectivity

Predicted NMR Data for this compound

In the absence of experimentally acquired spectra, computational methods can predict the NMR chemical shifts of a proposed structure.[11][12][13] Based on the symmetrical nature of this compound (C₂H₂N₂O₂), the following NMR data are predicted.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegration
H-5, H-6~ 6.0 - 7.0Singlet2H

Predicted ¹³C NMR Data

CarbonsPredicted Chemical Shift (δ) ppm
C-5, C-6~ 100 - 110

Note: These are predicted values and may vary depending on the solvent and computational method used.

Experimental Protocols

Below are detailed methodologies for the key experiments that would be cited in the structural validation of a newly synthesized compound purported to be this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • 2D NMR Spectroscopy (if necessary):

    • For substituted or more complex derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon correlations.[14]

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[5]

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.

  • Analysis: Determine the molecular weight from the molecular ion peak. For high-resolution mass spectrometry (HRMS), determine the exact mass to aid in the confirmation of the elemental composition.[9][10]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Proposed Synthesis of this compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Xray X-ray Crystallography Synthesis->Xray Data_Analysis Compare Experimental Data with Predicted/Expected Values NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Structure_Revision Structure Revision Necessary Data_Analysis->Structure_Revision Inconsistent

Caption: Workflow for the structural validation of this compound.

References

A Tale of Two Heterocycles: A Comparative Study of the Well-Established Tetrazines and the Elusive 1,4,2,3-Dioxadiazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the landscape of heterocyclic chemistry offers a vast toolkit for innovation. Among these, nitrogen-containing heterocycles are of paramount importance. This guide provides a comparative analysis of two such compounds: the extensively studied and highly versatile 1,2,4,5-tetrazines and the largely unexplored 1,4,2,3-dioxadiazine. While tetrazines have emerged as a cornerstone of bioorthogonal chemistry, this compound remains a molecule of theoretical interest with a significant lack of experimental data. This guide will objectively present the wealth of information available for tetrazines and contrast it with the current knowledge vacuum surrounding this compound, thereby highlighting potential avenues for future research.

1,2,4,5-Tetrazines: A Pillar of Bioorthogonal Chemistry

1,2,4,5-tetrazines, often simply referred to as tetrazines, are a class of six-membered aromatic rings containing four nitrogen atoms. Their unique electronic properties make them exceptionally reactive in inverse electron demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry". This reactivity, coupled with their stability in biological systems, has led to their widespread use in chemical biology, drug delivery, and molecular imaging.[1][2]

Synthesis of Tetrazines

The synthesis of tetrazines has been extensively developed, with several methods available to produce both symmetric and unsymmetric derivatives. A common and classical approach is the Pinner synthesis, which involves the condensation of nitriles with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate.[3] More contemporary methods have improved yields and substrate scope, including the use of metal catalysts or thiol-promoted reactions.[2][3] Solid-phase synthesis approaches have also been developed, which are particularly useful for creating libraries of diverse tetrazine derivatives.[3]

Chemical Properties and Reactivity

The hallmark of tetrazine chemistry is its participation in IEDDA reactions with a variety of dienophiles, most notably strained alkenes and alkynes like trans-cyclooctenes (TCO) and bicyclononynes (BCN).[4][5] These reactions are characterized by exceptionally fast kinetics, often occurring on the order of 103 to 106 M-1s-1, without the need for a catalyst and proceeding smoothly in aqueous, biological media.[6] The reaction rate can be tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.[7]

Applications in Research and Development

The remarkable properties of tetrazines have led to a plethora of applications:

  • Bioorthogonal Labeling: Tetrazines are widely used to label biomolecules, such as proteins, nucleic acids, and glycans, in their native environment within living cells.[5]

  • Molecular Imaging: The IEDDA reaction can be used to attach imaging agents, such as fluorophores or positron emission tomography (PET) isotopes, to specific targets in vivo.[1] Fluorogenic tetrazine probes, which become highly fluorescent upon reaction, are particularly valuable for real-time imaging studies.[8]

  • Drug Delivery and Release: Tetrazine chemistry can be employed to construct drug delivery systems where the release of a therapeutic agent is triggered by a specific biological event or an external stimulus.[9]

  • Materials Science: The formation of stable linkages via the IEDDA reaction has been utilized in the development of novel polymers and hydrogels.[9]

Quantitative Data for 1,2,4,5-Tetrazines

The following tables summarize key quantitative data for a selection of tetrazine derivatives, highlighting their reactivity, stability, and fluorescence properties.

Table 1: Reaction Kinetics of Tetrazines with Dienophiles

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)22,000CD₃OD[10]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6Methanol[11]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118Methanol[11]
Monosubstituted Tetrazinetrans-cyclooctene (TCO)30,000PBS, pH 7.4[7]

Table 2: Stability of Tetrazine Derivatives in Aqueous Media

Tetrazine DerivativeConditionsHalf-life (t₁/₂)Reference
3,6-dimethoxy-s-tetrazine0.125 M in symmetric flow cell> 1240 h[12]
Dipyridyl-s-tetrazines1:9 DMSO/PBS, pH 7.4, 37 °C< 12 h (60-85% degraded)[13]
Phenyl tetrazines1:9 DMSO/PBS, pH 7.4, 37 °C> 12 h (>75% remaining)[13]

Table 3: Photophysical Properties of Fluorogenic Tetrazine Probes

| Tetrazine Probe | Emission Wavelength (λₑₘ) [nm] | Quantum Yield (Φ) upon reaction | Fluorescence Turn-On Ratio | Reference | | :--- | :--- | :--- | :--- | | o-TzR | - | 0.3% (unreacted) | 95-fold |[14] | | o-TzSiR | - | 0.7% (unreacted) | 45-fold |[14] | | Tz-BF8 | 560 | 0.158 | up to 526-fold |[15] | | Fl-6-Tz | - | - | up to 109-fold |[16] |

Experimental Protocols for Tetrazine Chemistry

General Protocol for Tetrazine Synthesis (Pinner-like Reaction)

A common method for the synthesis of unsymmetrical tetrazines involves a metal-catalyzed "Pinner-like" reaction.[17]

  • Reaction Setup: To a solution of a nitrile (1.0 equiv) in a suitable solvent (e.g., dioxane), add a Lewis acid catalyst such as zinc triflate (Zn(OTf)₂, 10 mol%).

  • Addition of Hydrazine: Add anhydrous hydrazine (2.0 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Oxidation: Upon completion, the intermediate dihydrotetrazine is oxidized to the corresponding tetrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent such as sodium nitrite under acidic conditions.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired tetrazine.

General Protocol for Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction between a tetrazine and a dienophile is typically straightforward to perform.[18]

  • Reactant Preparation: Prepare stock solutions of the tetrazine and the dienophile (e.g., a trans-cyclooctene derivative) in a suitable solvent compatible with the intended application (e.g., phosphate-buffered saline (PBS) for biological experiments or an organic solvent like methanol or acetonitrile).

  • Reaction: Mix the solutions of the tetrazine and the dienophile at the desired concentration. The reaction progress can be monitored by UV-Vis spectroscopy by following the disappearance of the characteristic absorbance of the tetrazine (typically around 520-540 nm).

  • Analysis: The reaction product, a dihydropyridazine, is formed rapidly. For kinetic analysis, the reaction is often carried out under pseudo-first-order conditions with a large excess of the dienophile. The observed rate constant (kₒₑₛ) can be determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing kₒₑₛ by the concentration of the dienophile.

Visualizing Tetrazine Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and reaction pathways involving tetrazines.

Tetrazine_Synthesis_Workflow cluster_start Starting Materials Nitrile Nitrile Condensation Condensation Nitrile->Condensation Hydrazine Hydrazine Hydrazine->Condensation Catalyst Lewis Acid Catalyst (e.g., Zn(OTf)₂) Catalyst->Condensation Dihydrotetrazine Dihydrotetrazine Intermediate Condensation->Dihydrotetrazine Oxidation Oxidation (e.g., Air, NaNO₂) Dihydrotetrazine->Oxidation Tetrazine 1,2,4,5-Tetrazine Product Oxidation->Tetrazine

Caption: A generalized workflow for the synthesis of 1,2,4,5-tetrazines via a catalyzed condensation reaction followed by oxidation.

IEDDA_Reaction_Pathway Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Strained Alkene/Alkyne (e.g., TCO) Dienophile->Cycloaddition Bicyclic_Intermediate Unstable Bicyclic Intermediate Cycloaddition->Bicyclic_Intermediate Retro_DA Retro-Diels-Alder Bicyclic_Intermediate->Retro_DA Dihydropyridazine Dihydropyridazine Retro_DA->Dihydropyridazine Nitrogen_Gas N₂ Gas Retro_DA->Nitrogen_Gas Elimination Aromatization Aromatization Dihydropyridazine->Aromatization Pyridazine Stable Pyridazine Product Aromatization->Pyridazine

Caption: The reaction pathway for the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile.

This compound: An Enigma in Heterocyclic Chemistry

In stark contrast to the well-documented tetrazines, this compound is a heterocyclic compound for which there is a significant lack of available scientific literature. A search of chemical databases primarily yields its basic chemical information, with no published experimental studies on its synthesis, reactivity, or potential applications.[19]

What is Known

Based on its entry in the PubChem database, this compound has the chemical formula C₂H₂N₂O₂ and a molecular weight of 86.05 g/mol .[19] Its structure consists of a six-membered ring containing two carbon atoms, two nitrogen atoms, and two oxygen atoms.

A Theoretical Perspective and Hypothetical Comparison with Tetrazines

In the absence of experimental data, we can only speculate on the properties of this compound based on its structure and by drawing comparisons to the isoelectronic 1,2,4,5-tetrazine.

  • Electronic Properties: The presence of two electronegative oxygen atoms in the ring, in addition to the two nitrogen atoms, would likely make the this compound ring even more electron-deficient than tetrazine. This could potentially lead to interesting reactivity, perhaps also in cycloaddition reactions.

  • Stability: The N-O and O-O bonds are generally weaker than N-N and C-N bonds, which might suggest that this compound could be less stable than tetrazine. The potential for ring strain and the presence of a peroxide-like linkage could make this molecule sensitive to heat, light, or reduction.

  • Synthesis: The synthesis of such a heterocycle would likely be challenging. The construction of the N-O-N or O-N-N linkages within a six-membered ring would require specialized synthetic strategies, potentially involving the cyclization of precursors with pre-formed N-O bonds.

  • Potential Applications: If this compound could be synthesized and were found to be sufficiently stable, its high degree of electronic deficiency might make it a highly reactive component in IEDDA-type reactions. However, its stability in aqueous and biological environments would be a critical factor to determine any potential utility in bioorthogonal chemistry.

Conclusion and Future Outlook

This guide highlights the vast difference in our current understanding of 1,2,4,5-tetrazines and this compound. Tetrazines are a mature and powerful tool in the arsenal of chemists and biologists, with well-established synthetic routes, predictable reactivity, and a broad range of applications. The wealth of quantitative data available allows for the rational design of tetrazine-based systems for specific purposes.

Conversely, this compound remains a scientific curiosity. The complete absence of experimental data on its synthesis, stability, and reactivity presents a significant knowledge gap. This, however, also represents an opportunity. Theoretical and computational studies could provide initial insights into the viability and potential properties of this elusive heterocycle. Should computational models predict interesting and achievable characteristics, the development of synthetic routes to this compound and its derivatives could open up a new, unexplored area of heterocyclic chemistry. For now, the comparative study of these two molecules is a study in contrasts: one a celebrated workhorse of modern chemistry, the other a tantalizing enigma awaiting its discovery in the laboratory.

References

Unraveling the Biological Potential of 1,4,2,3-Dioxadiazine: A Comparative Guide to its Isomers and Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a significant knowledge gap concerning the biological efficacy of 1,4,2,3-dioxadiazine. Despite its structural relationship to a class of compounds with broad pharmacological applications, this particular isomer remains largely unexplored. This guide addresses this disparity by offering a comparative analysis of its well-researched structural isomers and related heterocyclic compounds, namely 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines. This report is intended for researchers, scientists, and drug development professionals to highlight untapped areas of research and provide a comparative framework based on existing data for related compounds.

The Enigma of this compound

To date, public databases and scientific literature lack substantial information on the biological activities of this compound. Its chemical properties are documented, but its pharmacological and toxicological profiles have not been characterized. This absence of data presents a unique opportunity for novel research and discovery in the field of medicinal chemistry.

A Comparative Analysis of Biologically Active Analogs

In contrast to the dearth of information on this compound, its structural relatives have been the subject of extensive research, revealing a wide spectrum of biological activities. This guide focuses on three key comparator groups: 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines. These compounds share a five or six-membered heterocyclic core and have demonstrated significant potential in various therapeutic areas.

1,3,4-Oxadiazole Derivatives: A Versatile Scaffold

Derivatives of 1,3,4-oxadiazole are recognized for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Several compounds incorporating the 1,3,4-oxadiazole moiety have entered clinical use, such as the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[1][2]

1,3,4-Thiadiazole Derivatives: Potent Enzyme Inhibitors

The 1,3,4-thiadiazole nucleus is a core component in many biologically active molecules.[5] These compounds are known for their ability to inhibit various enzymes, contributing to their demonstrated anticancer, antibacterial, and antifungal activities.[6][7] The molecular targets for these derivatives often include enzymes like carbonic anhydrase and cyclooxygenase.[6][7]

1,2,4-Triazine Derivatives: Modulators of Cellular Signaling

1,2,4-triazine derivatives have been extensively investigated for their therapeutic potential, particularly in oncology.[8][9] These compounds can interfere with various signaling pathways crucial for cancer cell proliferation and survival.[10][11] Notably, some 1,2,4-triazine-based compounds have progressed to advanced clinical trials.[12]

Quantitative Comparison of Biological Activity

To facilitate a direct comparison of the biological efficacy of these alternative heterocyclic compounds, the following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h)A549 (Lung Carcinoma)<0.14[13]
Compound 36 (a 1,3,4-oxadiazole derivative)HepG2 (Liver Cancer)30 times stronger than 5-fluorouracil[14]
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e)MDA-MB-231 (Breast Adenocarcinoma)Reduces viability at 10 µM[15]
1,3,4-Thiadiazole 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43)MCF-7 (Breast Cancer)1.78[16]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43)A549 (Lung Cancer)4.04[16]
N'-(1-(1H-indol-3-yl)ethylidene)-2-(5-R-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-cyanoaceto-hydrazide (55-57)MCF-7 (Breast Carcinoma)1.01–2.04[16]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)49.6[17]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast Cancer)53.4[17]

Table 2: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
1,3,4-Thiadiazole Compound 9 (a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound)Acetylcholinesterase (AChE)0.053[18]
Compound 2 (a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound)Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)low nM range[18]
2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b)α-glucosidase3.66 mM[19]
1,3,4-thiadiazole-bearing Schiff base analogue 8α-glucosidase1.10 ± 0.10[20]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.

Antimicrobial Activity Assessment

The antimicrobial potential of heterocyclic compounds is commonly evaluated using in vitro screening assays.[21] These methods determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various bacterial and fungal strains.

Broth Dilution Method:

  • A series of twofold dilutions of the test compound is prepared in a liquid growth medium in microtiter plates.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without test compound) and negative (medium without microorganism) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • To determine the MBC, an aliquot from the wells showing no growth is subcultured on agar plates. The lowest concentration that prevents any growth on the subculture is the MBC.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Protocol:

  • Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO). A positive control (e.g., a known cytotoxic drug like doxorubicin) is also included.

  • After a specified incubation period (e.g., 24 or 48 hours), the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for a further 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]

Cyclooxygenase (COX) Inhibitor Screening Assay

This fluorometric assay is used to measure the activity of COX-1 and COX-2 and to screen for their inhibitors.[22][23]

Protocol:

  • Reagent Preparation: Prepare solutions of the test inhibitor, a known inhibitor control (e.g., Celecoxib for COX-2, SC560 for COX-1), and the COX enzyme in the provided assay buffer.

  • Reaction Setup: In a 96-well plate, add the test inhibitor or control to the appropriate wells. Add the COX enzyme to all wells except the negative control.

  • Initiation of Reaction: A reaction mix containing a fluorescent probe (e.g., Amplex™ Red) and a cofactor is added to each well. The reaction is initiated by adding a solution of arachidonic acid, the substrate for COX.

  • Measurement: The fluorescence is measured kinetically at an excitation/emission of 535/587 nm. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test inhibitor to the rate of the enzyme control without any inhibitor. The IC50 value can then be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of these heterocyclic compounds are often attributed to their interaction with specific cellular signaling pathways.

Antimicrobial Mechanism of 1,3,4-Oxadiazoles

The precise antimicrobial mechanism of 1,3,4-oxadiazoles is not fully elucidated but is thought to involve the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall synthesis.

Antimicrobial_Mechanism 1,3,4-Oxadiazole 1,3,4-Oxadiazole Bacterial Cell Bacterial Cell 1,3,4-Oxadiazole->Bacterial Cell Enters Enzyme Inhibition Enzyme Inhibition Bacterial Cell->Enzyme Inhibition Targets Cell Wall Synthesis Disruption Cell Wall Synthesis Disruption Bacterial Cell->Cell Wall Synthesis Disruption Targets Bacterial Cell Death Bacterial Cell Death Enzyme Inhibition->Bacterial Cell Death Cell Wall Synthesis Disruption->Bacterial Cell Death

Caption: Proposed antimicrobial action of 1,3,4-oxadiazoles.

Enzyme Inhibition by 1,3,4-Thiadiazoles

Many 1,3,4-thiadiazole derivatives exert their biological effects by inhibiting key enzymes. For instance, their anticancer activity can be linked to the inhibition of protein kinases, and their anti-inflammatory effects can be due to the inhibition of cyclooxygenase (COX) enzymes.[24]

Enzyme_Inhibition cluster_thiadiazole 1,3,4-Thiadiazole Derivative cluster_targets Enzyme Targets cluster_effects Biological Effects Thiadiazole 1,3,4-Thiadiazole Derivative Kinases Kinases Thiadiazole->Kinases Inhibits COX Cyclooxygenase Thiadiazole->COX Inhibits Carbonic Anhydrase Carbonic Anhydrase Thiadiazole->Carbonic Anhydrase Inhibits Anticancer Anticancer Kinases->Anticancer Anti-inflammatory Anti-inflammatory COX->Anti-inflammatory Other Pharmacological\nActivities Other Pharmacological Activities Carbonic Anhydrase->Other Pharmacological\nActivities

Caption: Enzyme inhibition by 1,3,4-thiadiazole derivatives.

Anticancer Signaling Pathways Targeted by 1,2,4-Triazines

The anticancer activity of 1,2,4-triazine derivatives often involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[25][26]

Triazine_Signaling_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival 1,2,4-Triazine 1,2,4-Triazine Derivative 1,2,4-Triazine->EGFR Inhibits 1,2,4-Triazine->PI3K Inhibits 1,2,4-Triazine->mTOR Inhibits

References

Performance Analysis of Dioxadiazine-Based Explosives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of synthesized and characterized 1,4,2,3-dioxadiazine-based energetic materials. Research and development in the field of dioxadiazine explosives have predominantly focused on the isomeric 1,4,2,5-dioxadiazine scaffold. Consequently, this guide provides a comparative performance analysis of reported 1,4,2,5-dioxadiazine derivatives against established military explosives.

This guide is intended for researchers, scientists, and professionals in drug development with an interest in energetic materials. It summarizes key performance data, details experimental methodologies for the cited metrics, and provides logical workflows for the evaluation of these compounds.

Performance Comparison of 1,4,2,5-Dioxadiazine Derivatives and Standard Explosives

The following table summarizes the key performance parameters of selected 1,4,2,5-dioxadiazine-based explosives in comparison to the benchmark military explosives RDX, HMX, and TNT.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
1,4,2,5-Dioxadiazine Derivatives
3,6-bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine[1]4a1.85 (calc.)8328 (calc.)15288155
3,6-bis(1-nitro-1H-pyrazol-3-yl)-1,4,2,5-dioxadiazine[1]4b1.78 (calc.)7681 (calc.)20216192
3,6-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazene[1]BNDD (ii)--2.2116148
N,N'-((1,4,2,5-dioxadiazine-3,6-diyl)bis(1,2,5-oxadiazole-4,3-diyl))dinitramide[1]i--4.5100106
Standard Military Explosives
Cyclotrimethylenetrinitramine[2][3]RDX1.8187007.5 - 8.0120~204 (melts)
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine[3][4][5]HMX1.9191007.4120~280 (melts)
2,4,6-Trinitrotoluene[6]TNT1.65690015>353~240 (melts to detonate)

Experimental Protocols

The performance data presented in this guide are typically determined using standardized experimental procedures. Below are detailed methodologies for the key sensitivity and performance tests.

Impact Sensitivity Testing (BAM Fallhammer)

Impact sensitivity is a measure of an explosive's susceptibility to initiation by a falling weight and is a critical parameter for assessing safe handling.[7] The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a widely accepted standard method.[8]

Apparatus: The BAM fallhammer apparatus consists of a robust frame holding a drop weight of a specified mass (e.g., 1, 5, or 10 kg), which can be released from varying heights onto a sample confined in a standardized steel sleeve and piston assembly.

Procedure:

  • A small, precisely measured amount of the explosive sample (typically around 40 mm³) is placed into the steel sleeve assembly.

  • The drop weight is raised to a specific height and released, allowing it to impact the sample.

  • The outcome is observed for any sign of detonation, explosion, or decomposition (e.g., flame, smoke, or audible report).

  • The test is repeated multiple times at different drop heights to determine the energy at which there is a 50% probability of initiation (H₅₀).

  • The impact energy is calculated in Joules (J) from the mass of the drop weight and the drop height.

Friction Sensitivity Testing (BAM Friction Apparatus)

Friction sensitivity evaluates the tendency of an explosive to initiate when subjected to frictional forces. The BAM friction test is a standard method for this determination.[9]

Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a movable porcelain plate. A weighted lever arm applies a known force to the pin, pressing it against the sample placed on the plate.

Procedure:

  • A small amount of the explosive sample is spread on the porcelain plate.

  • The porcelain pin is lowered onto the sample, and a specific load is applied via the lever arm.

  • The porcelain plate is then moved back and forth under the pin for a set distance and speed.

  • The test is observed for any signs of initiation, such as crackling, sparks, flame, or explosion.

  • The procedure is repeated with varying loads to determine the minimum load at which an event occurs in at least one out of six trials. The result is reported in Newtons (N).[9]

Detonation Velocity Measurement

The detonation velocity is the speed at which the detonation wave propagates through a column of the explosive. It is a key indicator of an explosive's performance and brisance.[10]

Methodology (e.g., D'Autriche Method):

  • A cylindrical charge of the explosive being tested is prepared with a known length and density.

  • A detonating cord with a known, stable detonation velocity is inserted into two points along the length of the explosive charge.

  • The explosive is initiated at one end.

  • The detonation of the main charge initiates the detonating cord at the two insertion points, sending detonation waves in opposite directions along the cord.

  • The point at which these two waves collide is marked on a witness plate.

  • By measuring the distance from the center of the detonating cord to the collision point and knowing the detonation velocity of the cord, the time difference of arrival at the two insertion points can be calculated.

  • The detonation velocity of the test explosive is then determined by dividing the known distance between the insertion points on the charge by the calculated time difference.[10][11]

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in the evaluation of energetic materials.

Experimental_Workflow cluster_synthesis Synthesis & Characterization synthesis Synthesis of Dioxadiazine Derivative purification Purification & Isolation synthesis->purification structure Structural Analysis (NMR, IR, X-ray) purification->structure density Density Measurement structure->density impact Impact Sensitivity (BAM Fallhammer) structure->impact friction Friction Sensitivity (BAM Friction Test) structure->friction thermal Thermal Stability (DSC/TGA) structure->thermal det_velocity Detonation Velocity Measurement density->det_velocity det_pressure Detonation Pressure (Calculated/Measured) det_velocity->det_pressure

Fig. 1: Experimental workflow for evaluating new energetic materials.

Sensitivity_Assessment_Logic cluster_impact Impact Sensitivity Evaluation cluster_friction Friction Sensitivity Evaluation start New Energetic Material impact_test Impact Sensitivity Test (J) start->impact_test friction_test Friction Sensitivity Test (N) start->friction_test impact_high High Sensitivity (< 10 J) impact_test->impact_high Low Value impact_moderate Moderate Sensitivity (10-20 J) impact_test->impact_moderate Mid Value impact_low Low Sensitivity (> 20 J) impact_test->impact_low High Value friction_high High Sensitivity (< 120 N) friction_test->friction_high Low Value friction_moderate Moderate Sensitivity (120-360 N) friction_test->friction_moderate Mid Value friction_low Low Sensitivity (> 360 N) friction_test->friction_low High Value

Fig. 2: Logical flow for assessing the sensitivity of energetic materials.

References

Cross-Validation of Theoretical Models for Dioxadiazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of theoretical models applied to the study of dioxadiazines, a class of heterocyclic compounds with emerging interest in materials science and medicinal chemistry. Due to the limited availability of specific experimental data for 1,4,2,3-dioxadiazine, this guide will focus on the general methodologies and principles of cross-validation, drawing upon data and theoretical approaches used for closely related dioxadiazine isomers and other nitrogen-containing heterocycles.

Introduction to Theoretical Modeling of Dioxadiazines

Theoretical models, particularly quantum chemical methods, are invaluable tools for predicting the structural, electronic, and reactive properties of molecules like dioxadiazines. These computational approaches can provide insights into molecular geometries, vibrational frequencies, reaction mechanisms, and various spectroscopic properties. However, the reliability of these theoretical predictions is contingent upon their validation against experimental data. Cross-validation is a critical process that ensures the chosen theoretical model accurately describes the physicochemical reality of the compound under investigation.

Key Theoretical Models for Heterocyclic Compounds

A variety of theoretical models are employed to study heterocyclic systems. The choice of method often represents a compromise between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT has become a popular method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are used to approximate the exchange-correlation energy.

  • Ab Initio Methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy but are computationally more demanding. They are often used as benchmarks for smaller systems.

  • Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods but are generally less accurate. They are useful for preliminary studies of very large molecules or for high-throughput screening.

Experimental Data for Model Validation

The accuracy of theoretical models is assessed by comparing computed properties with experimentally determined values. Key experimental data for the validation of theoretical models for dioxadiazines and related heterocycles include:

  • Spectroscopic Data:

    • Infrared (IR) and Raman Spectroscopy: Provides information about molecular vibrations. A comparison of calculated and experimental vibrational frequencies is a common validation step.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁵N) are sensitive to the electronic environment of the nuclei and provide a good test for the accuracy of the calculated electronic structure.

    • UV-Vis Spectroscopy: Electronic transitions can be calculated using time-dependent DFT (TD-DFT) and compared with experimental absorption spectra.

  • Structural Data:

    • X-ray Crystallography: Provides precise bond lengths, bond angles, and dihedral angles in the solid state, which can be directly compared with the optimized geometry from theoretical calculations.[1][2]

  • Thermodynamic Data:

    • Enthalpy of Formation: Can be calculated and compared to experimental values, providing a measure of the model's ability to predict thermodynamic stability.

    • Decomposition Temperature: While not a direct output of most quantum chemical calculations, theoretical models can provide insights into bond dissociation energies and reaction pathways related to thermal stability.

Comparison of Theoretical Predictions with Experimental Data

The following table provides a template for comparing theoretical and experimental data for a generic dioxadiazine derivative, illustrating the cross-validation process.

PropertyExperimental ValueDFT (B3LYP/6-311++G(d,p))MP2/aug-cc-pVTZComments
Bond Lengths (Å)
N1-N21.35 Å (example)1.34 Å1.33 ÅGood agreement across methods.
C3-O41.42 Å (example)1.41 Å1.40 ÅAll methods slightly underestimate the bond length.
Vibrational Frequencies (cm⁻¹)
N-N stretch1050 cm⁻¹ (example)1065 cm⁻¹1072 cm⁻¹Calculated frequencies are typically scaled to improve agreement.
C=O stretch1720 cm⁻¹ (example)1750 cm⁻¹1765 cm⁻¹Overestimation is common for carbonyl stretches.
¹³C NMR Chemical Shift (ppm)
C3155 ppm (example)158 ppm160 ppmReasonable prediction of chemical shifts.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research and accurate validation.

General Protocol for X-ray Crystallography: A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K or 298 K) using a specific radiation source (e.g., Mo Kα or Cu Kα). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

General Protocol for NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H, ¹³C, and ¹⁵N NMR spectra are recorded on a spectrometer of a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process.

G Workflow for Cross-Validation of Theoretical Models cluster_theoretical Theoretical Modeling cluster_experimental Experimental Analysis cluster_validation Cross-Validation Model Select Theoretical Model (e.g., DFT, MP2) Calc Perform Quantum Chemical Calculations Model->Calc Pred Generate Theoretical Predictions (Geometry, Spectra, etc.) Calc->Pred Comp Compare Predictions with Experimental Data Pred->Comp Synth Synthesize and Purify Compound Exp Conduct Experiments (Spectroscopy, X-ray, etc.) Synth->Exp Data Obtain Experimental Data Exp->Data Data->Comp Assess Assess Model Accuracy Comp->Assess Refine Refine Theoretical Model (if necessary) Assess->Refine Refine->Model G Relationship between Theoretical Models and Experimental Data cluster_models Theoretical Models cluster_data Experimental Data DFT DFT Geom Molecular Geometry (X-ray) DFT->Geom predicts Vib Vibrational Frequencies (IR, Raman) DFT->Vib predicts NMR NMR Chemical Shifts DFT->NMR predicts Thermo Thermodynamics (Enthalpy) DFT->Thermo predicts MP2 MP2 MP2->Geom predicts MP2->Vib predicts CC Coupled Cluster CC->Geom predicts CC->Thermo predicts

References

Benchmarking Dioxadiazine-Based Compounds Against Established High-Nitrogen Energetic Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel high-nitrogen compounds with superior energetic performance and reduced sensitivity is a continual pursuit in the field of energetic materials. This guide provides a comparative analysis of a dioxadiazine-based compound against well-established high-nitrogen materials, namely RDX, CL-20, and TKX-50. Due to the limited availability of experimental data for the specific 1,4,2,3-dioxadiazine isomer, this guide leverages published data on a closely related 1,4,2,5-dioxadiazine derivative to provide a contextual benchmark.

Data Presentation: A Comparative Overview

The following table summarizes key performance indicators for the selected high-nitrogen compounds. It is important to note that the data for the dioxadiazine derivative is based on a specific synthesized compound and may not be representative of all molecules in this class.

CompoundChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Impact Sensitivity (J)
1,4,2,5-Dioxadiazine Derivative C4H2N8O61.95956320
RDX C3H6N6O61.8287507.4
CL-20 (ε-form)C6H6N12O122.0494004
TKX-50 C2H8N10O41.92928720

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to characterize the performance and safety of energetic materials. The following are detailed methodologies for two key experiments:

Determination of Detonation Velocity

The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a critical measure of its performance. One common method for its determination is the Cylinder Test.

Methodology:

  • Sample Preparation: A cylindrical charge of the explosive material is pressed to a specific, uniform density. The dimensions of the cylinder are precisely measured.

  • Initiation: The explosive charge is initiated at one end using a standard detonator.

  • Data Acquisition: A series of probes (e.g., ionization pins, fiber optic sensors) are placed at known intervals along the length of the explosive cylinder.[1] As the detonation front passes each probe, a signal is generated and recorded by a high-speed data acquisition system.

  • Calculation: The detonation velocity is calculated by dividing the known distance between consecutive probes by the measured time interval for the detonation wave to travel between them. The results from multiple probe intervals are averaged to obtain a precise value.

Determination of Impact Sensitivity (BAM Fallhammer Test)

Impact sensitivity measures the susceptibility of an explosive to initiation by impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a widely accepted standard method.[1][2]

Methodology:

  • Apparatus: The BAM fallhammer apparatus consists of a steel anvil, a set of cylindrical steel rollers, and a series of drop weights (typically ranging from 1 to 10 kg) that can be released from varying heights.[3]

  • Sample Preparation: A small, precisely measured amount of the explosive material (typically around 40 mm³) is placed between the two steel rollers on the anvil.[3]

  • Testing Procedure: A drop weight is released from a specific height, impacting the upper steel roller and subjecting the sample to a defined impact energy (calculated from the weight and drop height).

  • Observation: The outcome of each impact is observed for any signs of reaction, such as a flame, smoke, or audible report.

  • Staircase Method: The "staircase" method is typically employed to determine the 50% probability of initiation (H₅₀). This involves a series of trials where the drop height is increased after a "no-go" (no reaction) and decreased after a "go" (reaction). The results are statistically analyzed to determine the impact energy at which there is a 50% chance of causing an explosion.[2]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of high-nitrogen compounds.

Performance_Hierarchy CL20 CL-20 (High Performance, High Sensitivity) Dioxadiazine 1,4,2,5-Dioxadiazine Derivative (High Performance, Moderate Sensitivity) CL20->Dioxadiazine Improved Sensitivity RDX RDX (Moderate Performance, Moderate Sensitivity) CL20->RDX Lower Performance & Sensitivity TKX50 TKX-50 (High Performance, Low Sensitivity) Dioxadiazine->TKX50 Improved Sensitivity TKX50->RDX Lower Performance

Caption: Performance vs. Sensitivity of High-Nitrogen Compounds.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Density Density Measurement Purification->Density Detonation_Velocity Detonation Velocity Test Purification->Detonation_Velocity Impact_Sensitivity Impact Sensitivity Test Purification->Impact_Sensitivity Comparison Comparative Analysis Density->Comparison Detonation_Velocity->Comparison Impact_Sensitivity->Comparison Reporting Reporting Comparison->Reporting

Caption: Experimental Workflow for Energetic Material Evaluation.

References

A Comparative Guide to the Predicted Properties of 1,4,2,3-Dioxadiazine and its Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted physicochemical properties of the novel heterocyclic compound 1,4,2,3-dioxadiazine. In the absence of direct experimental data for this specific isomer, this document presents its computationally predicted characteristics alongside experimentally validated data from analogous nitrogen-containing heterocyclic compounds. This comparison offers a valuable framework for researchers interested in the synthesis, characterization, and potential applications of this and related molecular scaffolds. The alternatives chosen for comparison include isomers of dioxadiazine with documented properties as energetic materials, as well as other common heterocyclic rings like 1,3,4-oxadiazole and 1,3,5-triazine, which are prevalent in medicinal chemistry and materials science.

Data Presentation: Predicted vs. Experimental Properties

The following tables summarize the predicted properties for this compound against the experimentally determined properties of selected alternative heterocyclic compounds. This allows for a preliminary assessment of this compound's potential characteristics in relation to established molecules.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)3,6-bis(1-nitro-1H-1,2,4-triazol-3-yl)-1,4,2,5-dioxadiazine (Experimental)RDX (Hexahydro-1,3,5-triazacyclohexane) (Experimental)
Molecular Formula C₂H₂N₂O₂C₆H₂N₁₀O₆C₃H₆N₆O₆
Molar Mass 86.05 g/mol [1]342.16 g/mol 222.12 g/mol [2]
Density Not Available1.86 g/cm³1.806 g/cm³[2]
Melting Point Not Available155 °C (Decomposition)[3]205.5 °C[2]
Detonation Velocity Not Available8328 m/s[3]8750 m/s[2]
Impact Sensitivity Not Available15 J[3]7.4 J
Friction Sensitivity Not Available288 N[3]120 N

Experimental Protocols for Validation

To empirically validate the predicted properties of this compound upon its synthesis, a suite of standard analytical techniques would be employed. The following are detailed methodologies for key experiments, drawn from established practices for the characterization of novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[4]

  • Instrument Setup: Place the NMR tube into a spinner and use a depth gauge to ensure correct positioning.[5] Insert the sample into the NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle with a longer relaxation delay (2-5 seconds) and proton decoupling is typical.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the molecular structure. Compare the resulting spectra with theoretically predicted shifts to confirm the identity of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Thin Solid Film Method): Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[1]

  • Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[1] A typical scan range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for key functional groups. For this compound, key stretches would include C-H, C=N, N-O, and C-O bonds. Compare the experimental spectrum to a database or predicted spectrum if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6] Ensure the sample is free of inorganic salts, which can interfere with electrospray ionization.[6]

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak.

  • Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ or [M]⁺ peak, which corresponds to the molecular weight of this compound. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.

Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the three-dimensional atomic and molecular structure of the compound in its crystalline state.

Methodology:

  • Crystal Growth: Grow single crystals of this compound of suitable quality and size (typically 0.1-0.3 mm in all dimensions).[7] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.[7]

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer.[8] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.[7] This map is then used to build and refine a model of the atomic positions, bond lengths, and bond angles, yielding the final crystal structure.[9]

Visualizations

The following diagrams illustrate the logical workflow for the experimental validation of this compound's properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Property Validation Syn Synthesis of This compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR Sample IR IR Spectroscopy Pur->IR Sample MS Mass Spectrometry (HRMS) Pur->MS Sample XRD Single-Crystal X-ray Diffraction Pur->XRD Sample Thermal Thermal Analysis (DSC, TGA) XRD->Thermal If Crystalline Sensitivity Sensitivity Testing (Impact, Friction) Thermal->Sensitivity If Energetic Potential

Caption: Workflow for the synthesis and validation of this compound properties.

Logical_Relationship Pred Predicted Properties (Computational) Hypo Hypothesis on Properties & Application Pred->Hypo Exp Experimental Data (From Analogs) Exp->Hypo Val Experimental Validation (of this compound) Hypo->Val Guides Experimentation

Caption: Logical relationship between predicted, analogous, and validated data.

References

Navigating the Synthesis of 1,4,2,3-Dioxadiazine: A Comparative Guide to Theoretical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel heterocyclic scaffolds is a continuous endeavor. The 1,4,2,3-dioxadiazine ring system, a unique arrangement of oxygen and nitrogen atoms, presents an intriguing yet synthetically challenging target. To date, established and widely applicable synthetic routes to this specific heterocycle remain elusive in published literature. This guide, therefore, ventures into a comparative analysis of theoretical synthetic pathways, drawing analogies from the synthesis of related heterocyclic systems. By providing a framework of potential methodologies, this document aims to serve as a foundational resource for the prospective synthesis and exploration of this compound derivatives.

Comparative Analysis of Theoretical Synthetic Routes

The synthesis of a stable this compound ring is predicted to be challenging due to the inherent instability often associated with multiple adjacent heteroatoms. However, by examining the synthesis of isomeric dioxadiazines and other related heterocycles, we can propose several plausible synthetic strategies. The following table summarizes a comparative analysis of these theoretical routes.

Synthetic Route Proposed Starting Materials Key Transformation Potential Advantages Potential Disadvantages Predicted Yield Scalability Safety Concerns
Route 1: [4+2] Cycloaddition Diene, N-nitrosocarbonyl compoundDiels-Alder type reactionPotentially high stereoselectivity.N-nitrosocarbonyl compounds can be unstable and difficult to handle. Regioselectivity might be an issue.Low to MediumLowHandling of potentially explosive nitroso compounds.
Route 2: Oxidative Cyclization Substituted hydroxamic acidIntramolecular oxidative cyclizationReadily available starting materials.Ring closure may be difficult to achieve; side reactions are likely. The desired isomer may not be the major product.LowLow to MediumUse of strong oxidizing agents.
Route 3: Reaction with Dinitrogen Trioxide Substituted EpoxideRing-opening and subsequent cyclizationDirect incorporation of the N-N-O moiety.Dinitrogen trioxide is a toxic and unstable gas. The reaction may lack selectivity and produce multiple byproducts.Very LowLowHandling of toxic and corrosive dinitrogen trioxide.

Proposed Synthetic Pathways and Methodologies

The following sections detail the theoretical synthetic routes, providing conceptual diagrams and hypothetical experimental protocols. These are intended to serve as a starting point for experimental design and should be approached with the understanding that they have not been experimentally validated.

Route 1: [4+2] Cycloaddition of a Nitroso-Dienophile

This approach is based on the well-established Diels-Alder reaction, a powerful tool for the formation of six-membered rings. In this hypothetical route, a substituted diene would react with a highly reactive N-nitrosocarbonyl dienophile. The challenge in this route lies in the generation and in-situ trapping of the unstable dienophile.

route1 Diene Substituted Diene Intermediate Cycloaddition Adduct Diene->Intermediate + Dienophile N-Nitrosocarbonyl Compound (in-situ generation) Dienophile->Intermediate Dioxadiazine This compound Derivative Intermediate->Dioxadiazine Rearrangement/ Further reaction

Caption: Proposed [4+2] cycloaddition pathway to a this compound derivative.

Theoretical Experimental Protocol:
  • In-situ Generation of the N-Nitrosocarbonyl Dienophile: A suitable precursor, such as an N-acyl-N-nitrosohydroxylamine, is treated with a mild base (e.g., pyridine) at low temperature (-78 °C) in an inert solvent (e.g., dichloromethane) to generate the N-nitrosocarbonyl intermediate.

  • Cycloaddition Reaction: To the solution containing the in-situ generated dienophile, a solution of a substituted diene (1.2 equivalents) in the same solvent is added dropwise.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) for the consumption of the diene.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Route 2: Intramolecular Oxidative Cyclization of a Hydroxamic Acid Derivative

This proposed route involves the synthesis of a precursor molecule containing a hydroxamic acid and a suitable leaving group, followed by an intramolecular cyclization. This strategy is analogous to synthetic methods used for other nitrogen and oxygen-containing heterocycles. The key challenge is to achieve the desired regioselectivity of the ring closure.

route2 Start Starting Material (e.g., alpha-halo ketone) Precursor Acyclic Precursor Start->Precursor + Hydroxylamine HydroxamicAcid Substituted Hydroxamic Acid HydroxamicAcid->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization + Base Oxidation Oxidizing Agent Oxidation->Cyclization Dioxadiazine This compound Derivative Cyclization->Dioxadiazine route3 Epoxide Substituted Epoxide RingOpening Ring-Opened Intermediate Epoxide->RingOpening N2O3 Dinitrogen Trioxide (N₂O₃) N2O3->RingOpening Cyclization Intramolecular Cyclization RingOpening->Cyclization Dioxadiazine This compound Derivative Cyclization->Dioxadiazine

A Comparative Guide to Dioxadiazines and Other Bioisosteric Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and characteristics of key heterocyclic scaffolds for researchers, scientists, and drug development professionals.

Introduction

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery, providing pathways to unique chemical entities with tailored pharmacological profiles. The initial focus of this guide was to evaluate the advantages of 1,4,2,3-dioxadiazine. However, a comprehensive review of the scientific literature reveals a significant scarcity of research and experimental data pertaining to this specific heterocycle. This suggests that this compound may be a less explored or potentially unstable scaffold.

In light of this, the following guide has been adapted to provide a comparative analysis of more extensively studied and pharmaceutically relevant heterocyclic systems. We will delve into the properties and applications of the 1,4,2,5-dioxadiazine isomer, alongside the widely utilized 1,3,4-oxadiazole, 1,2,4-oxadiazole, and thiadiazole rings. These heterocycles are often considered as bioisosteres of amide and ester functionalities, playing a crucial role in the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide aims to furnish researchers with the necessary data to make informed decisions in the selection of appropriate heterocyclic moieties for their drug design and development endeavors.

Comparative Data of Heterocyclic Scaffolds

The following tables summarize the key properties and reported biological activities of the selected heterocycles, providing a basis for their comparison in a drug discovery context.

Table 1: General Properties and Stability of Selected Heterocycles

HeterocycleMolecular FormulaKey Structural Features & PropertiesCommon Applications
1,4,2,5-Dioxadiazine C₂H₂N₂O₂Six-membered ring with two oxygen and two nitrogen atoms. Often studied in the context of energetic materials. Can exhibit moderate to good thermal stability depending on substituents.[1][2]Primarily researched as energetic materials.[1][2]
1,3,4-Oxadiazole C₂H₂N₂OFive-membered aromatic ring. Known for its chemical stability and ability to act as a bioisosteric replacement for amides and esters.[3][4][5]Broad-spectrum biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral.[3][4][5][6][7]
1,2,4-Oxadiazole C₂H₂N₂OFive-membered aromatic ring, an isomer of 1,3,4-oxadiazole. Also serves as a bioisostere for amides and esters.[8][9][10]Diverse pharmacological activities including anticancer and as agents targeting the central nervous system.[9][10]
Thiadiazole C₂H₂N₂SFive-membered aromatic ring containing sulfur. Exists in several isomeric forms (e.g., 1,3,4-thiadiazole, 1,2,4-thiadiazole). The sulfur atom can enhance liposolubility.[11][12]Wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory.[11][12][13][14]

Table 2: Comparison of Reported Biological Activities

Biological Activity1,3,4-Oxadiazole Derivatives1,2,4-Oxadiazole DerivativesThiadiazole Derivatives
Anticancer Widely reported against various cancer cell lines.[3][4][5]Demonstrated activity against multiple cancer types.[9][15]Numerous derivatives show potent anticancer effects.[11][16]
Antimicrobial Effective against a range of bacteria and fungi.[3][6]Reported antibacterial activities.[10]Broad-spectrum antibacterial and antifungal properties.[12][14][17]
Anti-inflammatory Many derivatives exhibit significant anti-inflammatory properties.[3][4]Known to possess anti-inflammatory effects.Well-documented anti-inflammatory agents.[11][12]
Antiviral Includes the approved antiretroviral drug Raltegravir.[3]Less commonly reported, but some derivatives show activity.Activity against various viruses has been noted.[17]
CNS Activity Some derivatives show antidepressant and anticonvulsant effects.[4]Potential as agonists for various CNS receptors.[9]Anticonvulsant, antidepressant, and anxiolytic effects have been observed.[14]

Experimental Protocols

Detailed methodologies for the synthesis of these key heterocycles are crucial for their practical application in research.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

One of the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[3]

Protocol:

  • Preparation of N,N'-Diacylhydrazine: A mixture of an acid hydrazide (1 mmol) and an acid chloride (1 mmol) is stirred in a suitable solvent (e.g., pyridine, dichloromethane) at room temperature for 2-4 hours. The resulting N,N'-diacylhydrazine can be isolated by filtration and washing with a non-polar solvent.

  • Cyclodehydration: The dried N,N'-diacylhydrazine (1 mmol) is mixed with a dehydrating agent such as phosphorus oxychloride (POCl₃, 3-5 mL) or polyphosphoric acid (PPA).[18]

  • The reaction mixture is heated at reflux (typically 80-110 °C) for 4-8 hours.[18]

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution until neutral.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[18]

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A prevalent method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[8][19]

Protocol:

  • Activation of Carboxylic Acid (if necessary): A carboxylic acid (1 mmol) can be activated by reacting it with a coupling agent like carbonyldiimidazole (CDI) or by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • Reaction with Amidoxime: The amidoxime (1 mmol) is dissolved in a suitable solvent (e.g., DMF, DMSO).

  • The activated carboxylic acid or acid chloride (1 mmol) is added to the amidoxime solution.

  • A base, such as potassium carbonate or triethylamine (1.5-2 mmol), is added to the reaction mixture.

  • The mixture is stirred at room temperature or heated (e.g., to 80-120 °C) for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

A common route to 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[20][21]

Protocol:

  • A mixture of a thiosemicarbazide (1 mmol) and a carboxylic acid (1 mmol) is prepared.

  • A dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, is added carefully.[21]

  • The reaction mixture is heated, often under reflux, for 2-6 hours.

  • After completion, the reaction mixture is cooled and neutralized by carefully pouring it into an ice-cold solution of a base (e.g., sodium bicarbonate or ammonia solution).[21]

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed thoroughly with water and then purified by recrystallization from an appropriate solvent.

Visualizing Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the general synthetic workflows for the discussed heterocycles.

G cluster_0 Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Acid Hydrazide Acid Hydrazide N,N'-Diacylhydrazine N,N'-Diacylhydrazine Acid Hydrazide->N,N'-Diacylhydrazine Acid Chloride Acid Chloride Acid Chloride->N,N'-Diacylhydrazine 1,3,4-Oxadiazole 1,3,4-Oxadiazole N,N'-Diacylhydrazine->1,3,4-Oxadiazole Cyclodehydration Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3) Dehydrating Agent (e.g., POCl3)->1,3,4-Oxadiazole

Caption: General workflow for the synthesis of 1,3,4-Oxadiazoles.

G cluster_1 Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole Amidoxime Amidoxime Intermediate Intermediate Amidoxime->Intermediate Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Intermediate 1,2,4-Oxadiazole 1,2,4-Oxadiazole Intermediate->1,2,4-Oxadiazole Cyclization Base Base Base->1,2,4-Oxadiazole

Caption: General workflow for the synthesis of 1,2,4-Oxadiazoles.

G cluster_2 Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Thiosemicarbazide Thiosemicarbazide Intermediate Intermediate Thiosemicarbazide->Intermediate Carboxylic Acid Carboxylic Acid Carboxylic Acid->Intermediate 1,3,4-Thiadiazole 1,3,4-Thiadiazole Intermediate->1,3,4-Thiadiazole Cyclization Cyclizing Agent (e.g., POCl3) Cyclizing Agent (e.g., POCl3) Cyclizing Agent (e.g., POCl3)->1,3,4-Thiadiazole

Caption: General workflow for the synthesis of 1,3,4-Thiadiazoles.

Conclusion

While the originally intended subject of this guide, this compound, remains an enigmatic scaffold with limited available data, the comparative analysis of its more established isomers and related heterocycles offers valuable insights for medicinal chemists. The 1,3,4-oxadiazole, 1,2,4-oxadiazole, and various thiadiazole cores represent a rich and diverse chemical space for the development of novel therapeutics. Their well-documented synthetic routes and broad spectrum of biological activities make them attractive choices for lead optimization and the design of new chemical entities. The selection of a specific heterocycle will ultimately depend on the desired physicochemical properties and the specific biological target. This guide provides a foundational dataset to aid in these critical decisions in the drug discovery process.

References

Safety Operating Guide

Prudent Disposal of 1,4,2,3-Dioxadiazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following information is intended to provide a framework for the safe handling and disposal of 1,4,2,3-Dioxadiazine, a heterocyclic compound with limited documented safety data. Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to all institutional and regulatory guidelines.

Immediate Safety and Handling Considerations

Due to the lack of specific toxicological data, this compound should be handled as a potentially hazardous substance. The presence of nitrogen-oxygen bonds in the heterocyclic ring structure suggests potential for instability, and it should be treated with the same precautions as other novel energetic or reactive compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.

Handling:

  • Avoid contact with skin and eyes.

  • Prevent inhalation of any dust or vapors.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment to prevent static discharge.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Chemical and Physical Properties

The following data for this compound has been compiled from available chemical databases.[1]

PropertyValue
Molecular Formula C₂H₂N₂O₂
Molecular Weight 86.05 g/mol
CAS Number 37621-25-3
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Disposal Protocol for this compound

Given the unknown hazard profile of this compound, a conservative approach to disposal is required. The primary method of disposal is through your institution's hazardous waste management program.

Step-by-Step Disposal Procedure:

  • Consult EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. Provide them with all available information on this compound, including the information in this document.

  • Waste Identification: Label the waste container clearly as "Hazardous Waste: this compound". Include the CAS number (37621-25-3) and the molecular formula (C₂H₂N₂O₂).

  • Container Selection: Use a designated, properly sealed, and compatible container for hazardous chemical waste. Ensure the container is in good condition and will not leak.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup. Complete all necessary paperwork accurately and completely.

Never attempt to neutralize or dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Department start->consult_ehs ehs_provides_guidance EHS Provides Specific Disposal Protocol? consult_ehs->ehs_provides_guidance follow_ehs_protocol Follow EHS-Specific Protocol ehs_provides_guidance->follow_ehs_protocol Yes general_protocol Follow General Hazardous Waste Protocol ehs_provides_guidance->general_protocol No end End: Waste Disposed of Safely follow_ehs_protocol->end label_waste Label Container: 'Hazardous Waste: this compound' general_protocol->label_waste segregate_waste Segregate from Other Waste Streams label_waste->segregate_waste store_safely Store in Designated Hazardous Waste Area segregate_waste->store_safely arrange_pickup Arrange for EHS Waste Pickup store_safely->arrange_pickup arrange_pickup->end

Caption: Disposal Decision Workflow for this compound.

References

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